Sulfabenzamide-d4
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H12N2O3S |
|---|---|
Molecular Weight |
280.34 g/mol |
IUPAC Name |
N-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonylbenzamide |
InChI |
InChI=1S/C13H12N2O3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16)/i6D,7D,8D,9D |
InChI Key |
PBCZLFBEBARBBI-YKVCKAMESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC(=O)C2=CC=CC=C2)[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Sulfabenzamide-d4 as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism and application of Sulfabenzamide-d4 as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical chemistry, ensuring the accuracy and reliability of analytical data.
The Core Principle: Why Internal Standards are Essential
In quantitative mass spectrometry, an internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. The primary role of an internal standard is to correct for variability that can occur at various stages of the analytical process, from sample preparation to instrumental analysis.[1][2] By comparing the signal of the analyte to the constant signal of the internal standard, analysts can achieve more precise and accurate quantification.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" for LC-MS/MS assays.[2] This is because their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[2]
This compound: The Ideal Internal Standard
This compound is the deuterated form of Sulfabenzamide, an antimicrobial agent. The replacement of four hydrogen atoms with deuterium atoms results in a molecule that is chemically identical to Sulfabenzamide but has a different mass. This mass difference is the key to its function as an internal standard.
Key Advantages of Using this compound:
-
Co-elution with the Analyte: Due to their nearly identical physicochemical properties, Sulfabenzamide and this compound co-elute during liquid chromatography. This means they experience the same chromatographic conditions and any potential matrix effects at the same time.
-
Similar Ionization Efficiency: Both compounds exhibit very similar ionization behavior in the mass spectrometer's ion source. This is crucial because matrix components can suppress or enhance the ionization of an analyte, leading to inaccurate results. Since the SIL internal standard is affected in the same way as the analyte, the ratio of their signals remains constant, correcting for these matrix effects.
-
Correction for Sample Preparation Variability: Losses of the analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by proportional losses of this compound. By using the analyte-to-internal standard ratio for quantification, these variations are effectively normalized.
Mechanism of Action in LC-MS/MS
The utility of this compound as an internal standard is most evident in the context of LC-MS/MS analysis, particularly when using Multiple Reaction Monitoring (MRM).
Chromatographic Separation and Ionization
During LC, both Sulfabenzamide and this compound travel through the analytical column at nearly the same rate, resulting in overlapping chromatographic peaks. As they elute from the column and enter the mass spectrometer's ion source (typically an electrospray ionization or ESI source), they are ionized, usually by gaining a proton to form [M+H]⁺ ions.
Mass Spectrometric Detection (MRM)
In the triple quadrupole mass spectrometer, the first quadrupole (Q1) is set to select the precursor ion of the analyte (Sulfabenzamide) and its internal standard (this compound). Because of the deuterium labeling, these precursor ions will have different mass-to-charge ratios (m/z).
These selected precursor ions then travel to the second quadrupole (Q2), the collision cell, where they are fragmented by collision with an inert gas. The resulting product ions are then filtered by the third quadrupole (Q3) and detected. The specific transition from a precursor ion to a product ion is known as an MRM transition.
The mass spectrometer can be programmed to switch between the MRM transitions for Sulfabenzamide and this compound very rapidly, allowing for the simultaneous monitoring of both compounds as they elute from the LC column.
Quantitative Data and Experimental Protocols
While a specific, publicly available, fully validated bioanalytical method detailing the use of this compound with comprehensive quantitative comparison data is not readily found in the literature, we can outline a typical experimental protocol and the expected performance based on the analysis of other sulfonamides using deuterated internal standards.
Physicochemical Properties
| Property | Sulfabenzamide | This compound |
| Molecular Formula | C₁₃H₁₂N₂O₃S | C₁₃H₈D₄N₂O₃S |
| Molecular Weight | ~276.31 g/mol | ~280.34 g/mol |
| Monoisotopic Mass | ~276.0569 Da | ~280.0821 Da |
Note: The exact mass of this compound will depend on the specific positions of the deuterium atoms.
Typical Experimental Protocol for Sulfabenzamide Analysis in Human Plasma
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., at 1 µg/mL).
-
Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions (Hypothetical):
-
Sulfabenzamide: Precursor Ion (Q1): m/z 277.1 -> Product Ion (Q3): m/z 156.1 (corresponding to the sulfanilamide fragment).
-
This compound: Precursor Ion (Q1): m/z 281.1 -> Product Ion (Q3): m/z 160.1 (corresponding to the deuterated sulfanilamide fragment).
-
Note: The exact m/z values would need to be optimized experimentally.
-
Expected Method Validation Parameters
A validated method using this compound as an internal standard would be expected to demonstrate the following performance characteristics:
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Precision (%CV) | < 15% (for QC samples), < 20% (for LLOQ) |
| Accuracy (%Bias) | Within ±15% (for QC samples), Within ±20% (for LLOQ) |
| Extraction Recovery | Consistent and reproducible for both analyte and IS |
| Matrix Effect | Minimal and compensated for by the internal standard |
Visualizing the Workflow and Logic
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the logical relationship of using a stable isotope-labeled internal standard.
Caption: A typical experimental workflow for the analysis of Sulfabenzamide in plasma.
Caption: The logical relationship demonstrating how a SIL-IS corrects for analytical variability.
Conclusion
This compound serves as an exemplary internal standard for the quantitative analysis of Sulfabenzamide by LC-MS/MS. Its near-identical chemical and physical properties to the unlabeled analyte allow it to effectively compensate for variations in sample preparation, chromatographic behavior, and ionization efficiency. This leads to highly accurate, precise, and reliable analytical results, which are essential in research, clinical, and drug development settings. The principles and methodologies described in this guide are fundamental to the development of robust and defensible bioanalytical methods.
References
- 1. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 2. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical characteristics of deuterated sulfabenzamide
An In-depth Technical Guide to the Physical Characteristics of Deuterated Sulfabenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical characteristics of deuterated sulfabenzamide. It is intended to be a technical resource, offering quantitative data, detailed experimental methodologies, and visual representations of key processes and pathways relevant to the study of this compound. Deuteration, the selective replacement of hydrogen with its isotope deuterium, can significantly alter a drug's pharmacokinetic profile by affecting its metabolism.[1][2] Understanding the physical properties of the deuterated form is a critical step in pre-formulation and drug development.[3][4][5]
Molecular and Physicochemical Properties
Deuterated sulfabenzamide, such as Sulfabenzamide-d4, is primarily utilized as an internal standard for quantitative analysis or as a tracer in metabolic studies.[1] While extensive public data on the specific physical characteristics of its deuterated forms are limited, we can infer properties based on its non-deuterated counterpart and the known effects of deuteration. Deuteration can lead to changes in properties like melting point, solubility, and hydrophobicity.[6][7]
General Properties
The following table summarizes key computed and experimental properties for sulfabenzamide. The molecular weight is adjusted for a tetra-deuterated version (this compound), where four hydrogen atoms are replaced by deuterium.
| Property | Value (Sulfabenzamide) | Value (this compound, Calculated) | Data Source |
| Molecular Formula | C₁₃H₁₂N₂O₃S | C₁₃H₈D₄N₂O₃S | [8][9][10] |
| Molecular Weight | 276.31 g/mol | Approx. 280.33 g/mol | [8][9][10] |
| Appearance | White to off-white solid | Not specified (Expected to be similar) | [10] |
| pKa (Strongest Acidic) | 4.32 | Not specified | [11] |
| pKa (Strongest Basic) | 2.09 | Not specified | [11] |
| XLogP | 0.08 - 1.69 | Not specified | [4][11] |
| Polar Surface Area | 89.26 - 97.6 Ų | Not specified | [4][8][11] |
| Hydrogen Bond Donors | 2 | 2 | [4][11] |
| Hydrogen Bond Acceptors | 4 - 5 | 4 - 5 | [4][11] |
| Rotatable Bonds | 2 - 4 | 2 - 4 | [4][11] |
Solubility
Solubility is a critical parameter for drug formulation and bioavailability.[3] Sulfabenzamide itself is poorly soluble in water.
| Solvent | Solubility (Sulfabenzamide) | Data Source |
| Water | Insoluble; 0.134 mg/mL (predicted) | [11][12] |
| DMSO | 55 mg/mL (199.05 mM); 100 mg/mL (361.91 mM) with ultrasonic assistance | [10][12] |
| Ethanol | Insoluble | [12] |
Note: Deuteration can sometimes increase the aqueous solubility of a compound. For instance, flurbiprofen-d8 showed a 2-fold increase in solubility compared to its non-deuterated form.[7]
Thermal Properties
Thermal analysis provides insights into the purity, polymorphism, and stability of an active pharmaceutical ingredient (API).[13][14]
| Property | Value |
| Melting Point | Not specified |
| Heat of Fusion | Not specified |
Note: Studies on other deuterated compounds have shown that deuteration can lead to a lower melting point and heat of fusion compared to the parent compound.[7]
Experimental Protocols for Physicochemical Characterization
A thorough investigation of the physical and chemical properties of an API is fundamental for quality control in the pharmaceutical industry.[3] The following are standard methodologies used to characterize compounds like deuterated sulfabenzamide.
Workflow for API Physicochemical Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of an Active Pharmaceutical Ingredient (API).
Caption: General workflow for API physical and chemical characterization.
X-Ray Powder Diffraction (XRPD)
-
Purpose: To identify the crystalline form (polymorph) of the API and determine its degree of crystallinity.[3][14] Different polymorphs can have significantly different physical properties, including solubility and stability.[5]
-
Methodology: A representative sample of deuterated sulfabenzamide powder is gently packed into a sample holder. The sample is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the angle of the detector is varied. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint for the specific crystalline solid phase.
Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the melting point, heat of fusion, and to detect polymorphism.[13][14]
-
Methodology: A small, accurately weighed amount of the sample (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference. Both pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen). The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. An endothermic peak on the resulting thermogram indicates the melting point of the substance.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure, assess isotopic purity (confirming deuteration), and identify any residual solvents or impurities.[3][15]
-
Methodology: A sample of deuterated sulfabenzamide is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).[16] The solution is placed in an NMR tube and inserted into the spectrometer.
-
¹H NMR: Used to observe proton signals. For deuterated sulfabenzamide, the absence or significant reduction of signals at specific positions confirms successful deuteration. The sulfonamide proton typically appears as a singlet at a high chemical shift (δ 8-11 ppm).[17][18]
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
²H NMR (Deuterium NMR): Directly observes the deuterium nuclei, providing a definitive confirmation of the deuteration sites and isotopic enrichment.[15]
-
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the deuterated compound and to study its fragmentation patterns, which can aid in structural elucidation.
-
Methodology: The sample is introduced into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI). The instrument measures the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to confirm the elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting daughter ions, providing structural information.[19][20] Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry is a powerful technique to study protein dynamics but the principles of H/D exchange are also fundamental to the synthesis and analysis of deuterated small molecules.[21][22][23][24]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To identify the functional groups present in the molecule.
-
Methodology: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film. The sample is then exposed to infrared radiation. The absorption of specific frequencies of IR radiation corresponds to the vibrational frequencies of the bonds within the molecule. The resulting spectrum shows characteristic bands for functional groups like N-H (amine), C=O (carbonyl), and S=O (sulfonyl) groups.[25][26][27] Deuteration of N-H groups would cause a noticeable shift in the corresponding stretching and bending vibration bands.
Mechanism of Action and Relevant Pathways
Sulfabenzamide, like other sulfonamides, acts as an antibacterial agent by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[4][28] This enzyme is crucial for the de novo synthesis of folic acid in bacteria. Since mammals obtain folic acid from their diet, this pathway is an effective and selective target for antimicrobial drugs.
Folic Acid Synthesis Inhibition Pathway
The diagram below illustrates the mechanism by which sulfabenzamide inhibits the bacterial folic acid synthesis pathway.
Caption: Sulfabenzamide competitively inhibits dihydropteroate synthase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. sulfabenzamide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. tapi.com [tapi.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfabenzamide | C13H12N2O3S | CID 5319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sulfabenzamide - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. selleckchem.com [selleckchem.com]
- 13. API Physical Characteristics Testing - Protheragen [protheragen.ai]
- 14. API Physical & Chemical Characterization - CD Formulation [formulationbio.com]
- 15. Deuterium Solid State NMR Studies of Intact Bacteria Treated With Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.washington.edu [chem.washington.edu]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structural characterization of sulfadiazine metabolites using H/D exchange combined with various MS/MS experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Hydrogen-Deuterium Exchange Mass-Spectrometry of Secondary Active Transporters: From Structural Dynamics to Molecular Mechanisms [frontiersin.org]
- 22. Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Hydrogen-Deuterium Exchange Mass-Spectrometry of Secondary Active Transporters: From Structural Dynamics to Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quantitative Hydrogen–Deuterium Exchange Mass Spectrometry for Simultaneous Structural Characterization and Affinity Indexing of Single Target Drug Candidate Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Sulfabenzamide-d4 in Advancing Analytical Methodologies: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the pivotal role of Sulfabenzamide-d4 in enhancing the precision and accuracy of analytical studies, particularly in the quantitative analysis of its non-deuterated counterpart, Sulfabenzamide, and other related sulfonamide compounds. While comprehensive preliminary analytical studies focusing solely on this compound as the primary analyte are not extensively documented, its application as an internal standard is a cornerstone in modern analytical workflows, particularly in mass spectrometry-based methods.[1][2]
Core Application: An Internal Standard for Quantitative Analysis
This compound, a deuterium-labeled version of Sulfabenzamide, serves as an ideal internal standard for analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The fundamental principle behind using a stable isotope-labeled internal standard, a technique known as isotope dilution mass spectrometry, is to correct for analyte loss during sample preparation and instrumental analysis.[2] By introducing a known quantity of this compound into a sample at the beginning of the workflow, any variations in extraction efficiency, matrix effects, or instrument response will affect both the analyte (Sulfabenzamide) and the internal standard (this compound) to a similar degree. This allows for highly accurate and precise quantification of the target analyte.
The workflow for utilizing a deuterated internal standard like this compound in a typical LC-MS/MS analysis is a multi-step process designed to ensure accuracy and reproducibility.
Experimental Protocols: A Synthesized Approach
1. Sample Preparation (QuEChERS Method for Solid Matrices) [4]
-
Homogenization: Weigh 1.0 g of the homogenized sample (e.g., pastry, tissue) into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known volume of this compound standard solution.
-
Extraction: Add 2 mL of water and vortex for 30 seconds. Add 10 mL of acetonitrile and vortex and sonicate for 10 minutes. Add 1.5 g of NaCl, vortex for 30 seconds, and centrifuge at 8000 rpm for 5 minutes.
-
Cleanup (Dispersive SPE): Transfer 7.5 mL of the supernatant to a 15 mL centrifuge tube containing 0.4 g C18 and 0.4 g MgSO4. Vortex and centrifuge.
-
Final Extract: The supernatant is ready for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis [4]
-
LC Column: Agilent ZORBAX XDB-C18 column (4.6 mm × 100 mm, 1.8 μm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Injection Volume: 3 µL.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Sulfabenzamide and this compound would be monitored.
Quantitative Data and Method Performance
The use of deuterated internal standards significantly improves the performance of analytical methods. The following table summarizes typical performance characteristics for the analysis of sulfonamides, including Sulfabenzamide, in complex matrices, which would be expected when using this compound as an internal standard.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.01–0.14 µg/kg | [4] |
| Limit of Quantitation (LOQ) | 0.02–0.45 µg/kg | [4] |
| Recovery | 67.6%–103.8% | [4] |
| Relative Standard Deviation (RSD) | 0.80%–9.23% | [4] |
Elucidating Fragmentation Pathways
Deuterium labeling is also a powerful tool for elucidating fragmentation pathways in mass spectrometry.[6][7] By comparing the mass spectra of the labeled (this compound) and unlabeled (Sulfabenzamide) compounds, researchers can determine the location of atoms in the fragment ions, thereby confirming proposed fragmentation mechanisms. Studies on alkylated sulfabenzamides have utilized deuterium labeling to confirm rearrangement processes and the formation of specific cations during electron ionization.[6][7]
The fragmentation of sulfonamides under electrospray ionization has been investigated to understand the complex rearrangements that can occur.[8] The general fragmentation pattern often involves the cleavage of the S-N bond and subsequent reactions.
Conclusion
While dedicated analytical studies on this compound are not prevalent, its significance as an internal standard in quantitative analysis is firmly established. The use of deuterated analogs like this compound is indispensable for developing robust, accurate, and precise analytical methods for monitoring sulfonamides in various matrices, from food products to environmental samples. The principles and protocols outlined in this guide provide a foundational understanding for researchers and scientists in the field of drug development and analytical chemistry, highlighting the critical role of stable isotope-labeled compounds in modern analytical science.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Electron ionization mass spectra of alkylated sulfabenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electron ionization mass spectra of alkylated sulfabenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of Sulfabenzamide-d4 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfabenzamide-d4 is a deuterium-labeled version of Sulfabenzamide, an antibacterial sulfonamide. Labeled compounds such as this compound are crucial as internal standards in quantitative bioanalytical assays, metabolic studies, and pharmacokinetic research. Accurate knowledge of its solubility and stability in various organic solvents is paramount for the preparation of stock solutions, calibration standards, and for ensuring the integrity of analytical data. This technical guide provides a summary of available solubility data for Sulfabenzamide and outlines detailed experimental protocols for determining the solubility and stability of this compound in organic solvents.
Solubility of Sulfabenzamide
The solubility of a compound is a critical parameter that influences its handling, formulation, and analytical characterization. While specific quantitative data for this compound is not published, the solubility of Sulfabenzamide provides a strong proxy.
Quantitative Solubility Data
The following table summarizes the available solubility data for Sulfabenzamide in selected organic solvents. It is important to note that solubility can be influenced by factors such as temperature, the presence of impurities, and the polymorphic form of the solid material.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 55 | |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 (requires sonication) | |
| Acetonitrile | Not Specified | A solution of 1 mg/mL is commercially available, indicating at least this level of solubility. |
Note: The solubility of other sulfonamides, such as sulfamethazine, in ethanol is approximately 0.3 mg/mL, while in DMSO and dimethylformamide (DMF) it is around 50 mg/mL. This suggests that this compound is likely to have lower solubility in alcohols compared to aprotic polar solvents like DMSO.
Stability of this compound in Organic Solvents
The stability of this compound in solution is critical for its use as an analytical standard. Degradation of the standard can lead to inaccurate quantification in experimental assays. Stability is typically assessed through forced degradation studies and by monitoring the concentration of the analyte in solution over time under specific storage conditions.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and pathways. These studies are essential for developing stability-indicating analytical methods. While specific forced degradation data for this compound in organic solvents is not available, general protocols involve exposing the compound in solution to stress conditions such as acid, base, oxidation, heat, and light.
Solution Stability
For practical laboratory use, the stability of stock and working solutions of this compound in various organic solvents should be determined under intended storage conditions (e.g., room temperature, refrigerated, frozen).
| Solvent | Storage Temperature | Recommended Storage Duration | Reference |
| In solvent (general) | -20°C | 1 year | |
| In solvent (general) | -80°C | 2 years |
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound in organic solvents.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Organic solvent of interest (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
-
Shake the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.
-
After shaking, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC-UV or LC-MS method to determine the concentration of this compound.
-
The solubility is reported in mg/mL or mol/L.
Workflow for Solubility Determination:
Caption: Workflow for the determination of thermodynamic solubility using the shake-flask method.
Protocol for Solution Stability Assessment
This protocol outlines a systematic approach to evaluate the stability of this compound in an organic solvent over time at different storage temperatures.
Objective: To assess the short-term and long-term stability of this compound in a specific organic solvent.
Materials:
-
A stock solution of this compound of known concentration in the organic solvent of interest.
-
Amber glass vials with screw caps.
-
Storage chambers at controlled temperatures (e.g., 25°C, 4°C, -20°C).
-
HPLC system with a UV detector or a mass spectrometer (MS).
-
Volumetric flasks and pipettes.
Procedure:
-
Prepare a stock solution of this compound in the desired organic solvent at a relevant concentration.
-
Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles.
-
Store the vials at different temperature conditions (e.g., room temperature, refrigerated, and frozen).
-
At specified time points (e.g., 0, 24, 48, 72 hours for short-term; 1, 2, 4 weeks and 1, 3, 6 months for long-term), retrieve a vial from each storage condition.
-
Allow the solution to equilibrate to room temperature.
-
Analyze the sample using a validated stability-indicating HPLC method. This method should be able to separate the intact this compound from any potential degradation products.
-
The stability is assessed by comparing the concentration of this compound at each time point to the initial concentration (time 0). A common acceptance criterion is that the concentration should remain within ±10% of the initial value.
Logical Relationship for Stability Assessment:
Caption: Logical workflow for assessing the stability of this compound in solution.
Conclusion
While specific quantitative data for the solubility and stability of this compound in a wide array of organic solvents is not extensively documented, the information available for the non-deuterated form, Sulfabenzamide, provides a reliable starting point for researchers. The provided experimental protocols for solubility determination using the shake-flask method and for stability assessment offer a robust framework for generating the necessary data in-house. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is essential for the successful application of this compound as an internal standard in research and drug development.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Sulfabenzamide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometry fragmentation pattern of Sulfabenzamide-d4, a deuterated internal standard crucial for the quantitative analysis of the antimicrobial agent sulfabenzamide. This document outlines the predicted fragmentation pathways, provides detailed experimental protocols for its analysis, and presents key data in a structured format to support research and development activities in the pharmaceutical and life sciences sectors.
Introduction
This compound is the deuterium-labeled analog of sulfabenzamide, an antibacterial sulfonamide. Labeled internal standards are essential in quantitative mass spectrometry-based assays, such as those used in pharmacokinetic studies and residue analysis, to correct for analyte loss during sample preparation and variations in instrument response.[1] Understanding the fragmentation pattern of this compound is critical for developing robust and reliable analytical methods. The deuteration is on the aminophenyl ring, leading to a mass shift of +4 Da compared to the unlabeled compound.
Predicted Mass Spectrometry Fragmentation Pattern
Upon electrospray ionization (ESI) in positive mode, this compound is expected to form a protonated molecule [M+H]⁺ at m/z 281.09. Collision-induced dissociation (CID) of this precursor ion will lead to characteristic fragment ions. The primary fragmentation pathways for sulfonamides involve the cleavage of the S-N and C-S bonds of the sulfonamide group.
Table 1: Predicted Major Fragment Ions of this compound in Positive Ion Mode
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Neutral Loss | Comments |
| 281.09 | 160.06 | [C₆H₂D₄NO₂S]⁺ | Cleavage of the S-N bond, forming the deuterated sulfonylaniline cation. This is a key fragment for sulfonamides, shifted by +4 Da. |
| 281.09 | 105.03 | [C₇H₅O]⁺ | Benzoyl cation, resulting from the cleavage of the amide bond. This fragment does not contain the deuterated ring and thus has the same m/z as in unlabeled sulfabenzamide. |
| 281.09 | 96.08 | [C₆HD₄N]⁺ | Loss of SO₂ from the m/z 160 fragment. |
| 281.09 | 112.07 | [C₆H₂D₄NO]⁺ | Rearrangement and loss of SO from the m/z 160 fragment. |
The fragmentation pattern is visualized in the following diagram:
Experimental Protocols
The following protocols are generalized from established methods for the analysis of sulfonamides in various matrices and can be adapted for this compound.
Sample Preparation
Choice of sample preparation technique depends on the matrix. Two common methods are Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
1. Solid-Phase Extraction (SPE) for Water Samples [4][5]
This protocol is suitable for the extraction of sulfonamides from water samples.
-
Sample Pre-treatment: Acidify the water sample to pH 3-4 with formic acid.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of acidified water (pH 3-4).
-
Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for 10-20 minutes.
-
Elution: Elute the analytes with 5-10 mL of methanol or acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
2. QuEChERS for Biological Matrices (e.g., Tissue, Milk) [6][7][8][9]
This protocol is effective for the extraction of sulfonamides from complex biological samples.
-
Homogenization: Homogenize 2-10 g of the sample with an equal volume of water.
-
Extraction: Add 10 mL of acetonitrile (with 1% acetic acid) to the homogenized sample in a 50 mL centrifuge tube. Vortex vigorously for 1 minute.
-
Salting-out: Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Vortex immediately for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a dispersive SPE tube containing a suitable sorbent (e.g., PSA and C18) to remove interferences. Vortex for 30 seconds.
-
Centrifugation and Reconstitution: Centrifuge at ≥3000 x g for 5 minutes. Take an aliquot of the supernatant, evaporate to dryness, and reconstitute in the mobile phase.
The following diagram illustrates a general experimental workflow:
LC-MS/MS Analysis
The following are typical starting parameters for the LC-MS/MS analysis of sulfonamides.
Table 2: Typical LC-MS/MS Parameters
| Parameter | Recommended Conditions |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3-4 kV |
| Gas Temperature | 300 - 350 °C |
| Gas Flow | 8 - 12 L/min |
| Nebulizer Pressure | 30 - 50 psi |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | 281.1 m/z |
| Product Ions | 160.1 m/z (quantifier), 105.0 m/z (qualifier) |
| Collision Energy | Optimize for each transition, typically in the range of 10-30 eV. |
Conclusion
This technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation pattern of this compound and detailed experimental protocols for its analysis. The provided data and methodologies can serve as a valuable resource for researchers, scientists, and drug development professionals in the development and validation of quantitative assays for sulfabenzamide. The use of this deuterated internal standard is critical for achieving accurate and precise results in complex biological and environmental matrices.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Electron ionization mass spectra of alkylated sulfabenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TRC-S689032-25MG | LGC Standards [lgcstandards.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. interchim.fr [interchim.fr]
- 6. agilent.com [agilent.com]
- 7. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
CAS number and molecular weight of Sulfabenzamide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Sulfabenzamide-d4, a deuterated analog of the antimicrobial agent Sulfabenzamide. This document outlines its chemical properties, mechanism of action, and its critical role as an internal standard in analytical methodologies.
Core Compound Data
This compound is a stable isotope-labeled version of Sulfabenzamide, where four hydrogen atoms on the aminophenyl ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry.
| Parameter | Value | Reference |
| CAS Number | 2732981-22-3 | [1][2][3] |
| Molecular Formula | C₁₃H₈D₄N₂O₃S | [2][3] |
| Molecular Weight | 280.34 g/mol | [2][3] |
| Synonyms | N-[(4-Aminophenyl)sulfonyl]-benzamide-d4, N-(Benzoyl)-4-aminobenzenesulfonamide-d4, N1-Benzoylsulfanilamide-d4 | [3] |
Mechanism of Action: Inhibition of Folic Acid Synthesis
Sulfabenzamide, the non-deuterated parent compound, is a sulfonamide antibiotic. Its mechanism of action involves the competitive inhibition of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By acting as a competitive inhibitor of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthetase, Sulfabenzamide disrupts the folic acid synthesis pathway, leading to bacteriostasis.[4][5]
The following diagram illustrates the folic acid synthesis pathway and the inhibitory action of Sulfabenzamide.
Application in Quantitative Analysis
The primary application of this compound is as an internal standard in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Sulfabenzamide and other sulfonamides in various matrices.[1] Its utility stems from its chemical similarity to the analyte of interest, while its distinct mass allows for separate detection by the mass spectrometer.
Experimental Workflow for Sulfonamide Quantification
The following diagram outlines a typical workflow for the quantification of sulfonamides in a sample matrix using this compound as an internal standard.
Experimental Protocols
While specific protocols are matrix-dependent, the following provides a generalized methodology for the analysis of sulfonamides using an isotopically labeled internal standard like this compound.
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Pre-treatment: Acidify the aqueous sample to a pH of approximately 4-7.[6]
-
Internal Standard Spiking: Add a known concentration of this compound to the sample.
-
SPE Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with methanol followed by equilibration with water.[6]
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with water to remove interfering substances.
-
Elution: Elute the analytes and the internal standard from the cartridge using methanol.
-
Concentration and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.[7]
LC-MS/MS Analysis
-
Chromatographic Separation: Employ a C18 reverse-phase column with a gradient elution using a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol).[7]
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both the analyte (Sulfabenzamide) and the internal standard (this compound) in Multiple Reaction Monitoring (MRM) mode.
Conclusion
This compound is an indispensable tool for researchers and analytical scientists in the field of drug development and food safety. Its use as an internal standard ensures accurate and reliable quantification of sulfonamide residues in complex matrices. The understanding of its parent compound's mechanism of action provides a broader context for its application in pharmacological and toxicological studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. clearsynth.com [clearsynth.com]
- 4. google.com [google.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. agilent.com [agilent.com]
- 7. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Sulfonamides in Wastewater using Sulfabenzamide-d4 as an Internal Standard
Introduction
Sulfonamide antibiotics are a class of synthetic antimicrobial agents widely used in human and veterinary medicine. Their incomplete metabolism in the body leads to their excretion and subsequent presence in wastewater. Due to concerns about the development of antibiotic resistance and potential ecotoxicological effects, monitoring the concentration of sulfonamides in wastewater is crucial.
This application note provides a detailed protocol for the quantitative analysis of various sulfonamides in wastewater samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates Sulfabenzamide-d4 as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Experimental
Reagents and Materials
-
Standards: Analytical standards of the target sulfonamides and the internal standard, this compound, were of high purity (≥98%).
-
Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid and ammonia solution.
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges (e.g., 500 mg, 6 mL).
-
Wastewater Samples: Influent and effluent wastewater samples collected from municipal treatment plants.
Sample Preparation: Solid-Phase Extraction (SPE)
A robust SPE method is employed to extract and concentrate the sulfonamides from the complex wastewater matrix.
-
Sample Filtration: Wastewater samples are filtered through a 1.0 µm glass fiber filter to remove suspended solids.
-
Spiking with Internal Standard: A known concentration of this compound is added to a 100 mL aliquot of the filtered wastewater sample.
-
SPE Cartridge Conditioning: The HLB SPE cartridge is conditioned sequentially with 6 mL of methanol followed by 6 mL of HPLC-grade water.
-
Sample Loading: The wastewater sample is loaded onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: The cartridge is washed with 6 mL of HPLC-grade water to remove interfering substances.
-
Cartridge Drying: The cartridge is dried under a gentle stream of nitrogen for 10 minutes.
-
Elution: The retained sulfonamides are eluted from the cartridge with 6 mL of methanol.
-
Reconstitution: The eluate is evaporated to dryness under a gentle nitrogen stream at 40°C and reconstituted in 1 mL of a methanol/water (1:1, v/v) solution for LC-MS/MS analysis.
Figure 1: Experimental workflow for the solid-phase extraction of sulfonamides from wastewater.
LC-MS/MS Analysis
The analysis is performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase (B), which is gradually increased to elute the sulfonamides.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of the target sulfonamides and the internal standard. Two MRM transitions are monitored for each analyte for confirmation.
Results and Discussion
Method Validation
The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision.
Table 1: Method Validation Parameters for Sulfonamide Analysis in Wastewater
| Analyte | Linearity Range (ng/L) | R² | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | RSD (%) |
| Sulfadiazine | 1 - 200 | >0.99 | 0.3 | 1.0 | 85 - 105 | < 10 |
| Sulfathiazole | 1 - 200 | >0.99 | 0.4 | 1.2 | 88 - 110 | < 12 |
| Sulfapyridine | 1 - 200 | >0.99 | 0.5 | 1.5 | 90 - 108 | < 9 |
| Sulfamerazine | 1 - 200 | >0.99 | 0.3 | 1.0 | 82 - 103 | < 11 |
| Sulfamethazine | 1 - 200 | >0.99 | 0.6 | 1.8 | 91 - 112 | < 8 |
| Sulfamethoxazole | 1 - 200 | >0.99 | 0.7 | 2.1 | 95 - 115[1] | < 7 |
| Sulfadimethoxine | 1 - 200 | >0.99 | 0.4 | 1.2 | 87 - 107 | < 10 |
| This compound | - | - | - | - | - | - |
Data compiled from representative studies on sulfonamide analysis in wastewater. Actual values may vary depending on the specific instrumentation and matrix.
Quantitative Data
The developed method was applied to the analysis of influent and effluent wastewater samples. The use of this compound as an internal standard effectively compensated for matrix-induced signal suppression or enhancement, leading to accurate quantification.
Table 2: LC-MS/MS Parameters for Selected Sulfonamides and this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Sulfadiazine | 251.1 | 156.1 | 92.1 | 15 |
| Sulfathiazole | 256.0 | 156.0 | 92.1 | 18 |
| Sulfapyridine | 250.1 | 156.1 | 92.1 | 17 |
| Sulfamerazine | 265.1 | 156.1 | 108.1 | 20 |
| Sulfamethazine | 279.1 | 186.1 | 124.1 | 22 |
| Sulfamethoxazole | 254.1 | 156.1 | 108.1 | 16 |
| Sulfadimethoxine | 311.1 | 156.1 | 108.1 | 25 |
| Sulfabenzamide | 277.1 | 156.0 | 108.0 | 20 |
| This compound (IS) | 281.1 | 160.0 | 112.0 | 20 |
Note: The MRM transitions for this compound are predicted based on the transitions for Sulfabenzamide. These should be optimized experimentally.
Figure 2: Data analysis workflow for the quantification of sulfonamides.
Conclusion
The described method provides a reliable and robust approach for the quantitative analysis of a range of sulfonamides in wastewater. The use of solid-phase extraction effectively cleans up and concentrates the analytes, while the high selectivity and sensitivity of LC-MS/MS allow for their accurate measurement at trace levels. The incorporation of this compound as an internal standard is critical for mitigating matrix effects and ensuring the high quality of the quantitative data. This method is well-suited for routine monitoring of sulfonamide contamination in environmental water samples.
References
Application Notes: Plasma Sample Preparation for Sulfabenzamide Analysis
Introduction
The accurate quantification of Sulfabenzamide in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in drug development. Due to the complex nature of plasma, which contains high concentrations of proteins and other endogenous substances, efficient sample preparation is imperative to minimize matrix effects and ensure reliable analytical results, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Sulfabenzamide-d4, a stable isotope-labeled internal standard (SIL-IS), is commonly employed to compensate for variability during sample preparation and analysis, thereby improving accuracy and precision.[3] The choice of sample preparation technique depends on factors such as the desired level of cleanliness, sample throughput, and the physicochemical properties of the analyte.[4] This document outlines three common and effective techniques for plasma sample preparation for the analysis of Sulfabenzamide: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Overview of Techniques
-
Protein Precipitation (PPT): This is a simple and rapid method involving the addition of an organic solvent or a strong acid to precipitate plasma proteins.[4] Acetonitrile is a commonly used solvent for this purpose.[5][6] While quick and cost-effective, PPT may result in a less clean extract compared to other methods, potentially leading to more significant matrix effects.[4][7]
-
Liquid-Liquid Extraction (LLE): LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[8] This technique offers a cleaner sample than PPT but can be more time-consuming and require larger volumes of organic solvents.[8][9]
-
Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that separates components of a mixture based on their physical and chemical properties.[10][11] It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.[10] SPE provides the cleanest extracts, minimizing matrix effects, but is often the most complex and costly of the three methods.[7]
Experimental Workflows
The following diagrams illustrate the general workflows for each sample preparation technique.
Caption: General workflow for plasma sample preparation.
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. phenomenex.blog [phenomenex.blog]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - IT [thermofisher.com]
- 11. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Recovery Solid-Phase Extraction Protocol for Sulfonamide Analysis Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary and human medicine. Their presence as residues in environmental and food samples is a significant concern due to the potential for allergic reactions in sensitive individuals and the development of antibiotic resistance. Accurate and reliable quantification of sulfonamides is therefore crucial. Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and pre-concentration of sulfonamides from complex matrices prior to chromatographic analysis.[1][2][3] The use of stable isotope-labeled internal standards, such as deuterated sulfonamides, is highly recommended to compensate for matrix effects and variations in analytical response, thereby improving the accuracy and precision of the method.[4][5]
This application note provides a detailed protocol for the solid-phase extraction of sulfonamides from aqueous samples using a generic deuterated sulfonamide as an internal standard. The methodology is optimized for high recovery and is suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol
This protocol is a generalized procedure and may require minor modifications based on the specific sulfonamides of interest and the sample matrix.
1. Materials and Reagents
-
Sulfonamide standards (e.g., Sulfamethoxazole, Sulfadiazine, etc.)
-
Deuterated sulfonamide internal standard (e.g., Sulfamethoxazole-d4, Sulfadiazine-¹³C₆)[6]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonia solution
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, Agilent BondElut PPL)[7][8]
2. Sample Preparation
-
Collect the aqueous sample (e.g., surface water, wastewater effluent).
-
Filter the sample through a 0.45 µm filter to remove particulate matter.[9]
-
To a 500 mL aliquot of the filtered sample, add a known concentration of the deuterated internal standard (e.g., 40 ng/L).[7]
-
Adjust the sample pH to a range of 4 to 7 using formic acid or ammonia solution.[7][8] This ensures that the sulfonamides are in a neutral form for optimal retention on the SPE sorbent.[4]
3. Solid-Phase Extraction (SPE) Procedure
The following steps should be performed using a vacuum manifold.
-
Cartridge Conditioning:
-
Sample Loading:
-
Load the prepared sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[7]
-
-
Washing:
-
Elution:
4. Extract Concentration and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[7]
-
Reconstitute the residue in 1 mL of a suitable solvent, such as a 1:1 mixture of methanol and water.[8]
-
Vortex the reconstituted sample to ensure complete dissolution.
-
The sample is now ready for analysis by LC-MS/MS.
Experimental Workflow
Caption: Solid-Phase Extraction Workflow for Sulfonamide Analysis.
Data Presentation
The following table summarizes the performance data for the analysis of various sulfonamides using a solid-phase extraction protocol with deuterated internal standards, as reported in the literature.
| Sulfonamide | Deuterated Standard | Recovery (%) | RSD (%) (n=6) | LOD (ng/L) | LOQ (ng/L) | Reference |
| Sulfadiazine | Sulfadiazine-¹³C₆ | 85 - 95 | < 15 | 0.01 - 0.05 | 0.03 - 0.15 | [4] |
| Sulfamethoxazole | Sulfamethoxazole-d4 | 80 - 90 | < 20 | 0.01 - 0.05 | 0.03 - 0.15 | [4][7] |
| Sulfamerazine | Sulfamerazine-d4 | 74.29 - 113.09 | N/A | N/A | N/A | [6] |
| Sulfapyridine | Sulfapyridine-d4 | 79 - 118 | 0.3 - 14.5 | 0.01 - 0.05 | 0.03 - 0.15 | [4] |
| Sulfathiazole | N/A | 80 - 90 | < 20 | 0.01 - 0.05 | 0.03 - 0.15 | [7] |
| Sulfacetamide | N/A | 70 - 96 | < 15 | 0.01 - 0.05 | 0.03 - 0.15 | [7] |
Recovery, RSD, LOD, and LOQ values are representative and may vary depending on the specific matrix and analytical instrumentation.
Conclusion
This application note outlines a robust and reliable solid-phase extraction protocol for the determination of sulfonamide residues in aqueous samples. The incorporation of a deuterated internal standard is a critical step to ensure high accuracy and precision by correcting for potential sample loss during preparation and for matrix-induced signal suppression or enhancement in LC-MS/MS analysis. The detailed methodology and workflow diagram provide a clear guide for researchers and scientists in the fields of environmental monitoring and drug development.
References
- 1. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in solid-phase extraction techniques: Role of nanosorbents for the enrichment of antibiotics for analytical quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. bingol.edu.tr [bingol.edu.tr]
- 7. hpst.cz [hpst.cz]
- 8. agilent.com [agilent.com]
- 9. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art [mdpi.com]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry using Sulfabenzamide-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Sulfabenzamide-d4 as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of Sulfabenzamide. The methodologies outlined are applicable for various matrices, including biological fluids, food products, and environmental samples.
Introduction
Sulfabenzamide is a sulfonamide antibiotic used in veterinary and human medicine.[1][2] Accurate and reliable quantification of its residues is crucial for pharmacokinetic studies, ensuring food safety, and monitoring environmental contamination.[3][4][5] Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard.[3][6] this compound, a deuterated analog of Sulfabenzamide, is an ideal internal standard for this purpose as it exhibits similar chemical and physical properties to the analyte but has a different mass, allowing for its differentiation by a mass spectrometer.[1]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample containing the analyte of interest (Sulfabenzamide). The labeled standard acts as an internal reference throughout the sample preparation and analysis process. By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate quantification can be achieved, compensating for any sample loss during extraction and variations in instrument response.
Application 1: Determination of Sulfabenzamide in Bovine Liver
This protocol describes a method for the quantitative analysis of Sulfabenzamide in bovine liver tissue using this compound as an internal standard with LC-MS/MS. The procedure is adapted from established methods for sulfonamide analysis in animal tissues.[7]
Experimental Protocol
1. Materials and Reagents
-
Sulfabenzamide (analytical standard)
-
This compound (internal standard)[1]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
-
Bond Elut QuEChERS EN kits[7]
-
Bovine liver tissue (control and sample)
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sulfabenzamide and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the stock solutions with an appropriate solvent (e.g., 50:50 methanol:water) to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution in 1% acetic acid in acetonitrile.
3. Sample Preparation (QuEChERS Method) [7]
-
Weigh 2 g of homogenized liver sample into a 50 mL centrifuge tube.
-
Spike with 50 µL of the internal standard spiking solution (this compound).
-
Add 10 mL of 1% acetic acid in acetonitrile and shake vigorously for 30 seconds.
-
Add the contents of a QuEChERS extraction salt packet.
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Transfer 6 mL of the upper acetonitrile layer to a dispersive SPE tube for fatty samples.
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Sulfabenzamide: Precursor ion > Product ion 1, Precursor ion > Product ion 2
-
This compound: Precursor ion+4 > Product ion 1, Precursor ion+4 > Product ion 2 (Note: Specific mass transitions should be optimized by infusing standard solutions into the mass spectrometer.)
-
-
Data Presentation
Table 1: Method Validation Parameters for Sulfabenzamide Analysis in Bovine Liver
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.5 µg/kg |
| Recovery | 85-105% |
| Precision (RSD%) | < 15% |
(Note: These are typical expected values for a validated method and may vary depending on the specific instrumentation and matrix.)
Workflow Diagram
Application 2: Analysis of Sulfabenzamide in Honey
This protocol details a method for the determination of Sulfabenzamide residues in honey samples using this compound as an internal standard, followed by LC-MS/MS analysis. The procedure is based on established methods for sulfonamide analysis in honey.[8]
Experimental Protocol
1. Materials and Reagents
-
Sulfabenzamide (analytical standard)
-
This compound (internal standard)[1]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetic acid
-
Oasis HLB SPE cartridges[9]
-
Honey (control and sample)
2. Standard Solution Preparation
-
Prepare stock and working standard solutions as described in Application 1.
-
Prepare the internal standard spiking solution (1 µg/mL) in methanol.
3. Sample Preparation (Solid-Phase Extraction - SPE)
-
Weigh 1 g of honey into a 50 mL centrifuge tube.
-
Add 10 mL of 2% acetic acid in water and vortex until the honey is completely dissolved.
-
Spike with an appropriate amount of the this compound internal standard solution.
-
Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the diluted honey sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 5 mL of methanol containing 2% acetic acid.[9]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase and filter through a 0.22 µm filter into an autosampler vial.
4. LC-MS/MS Conditions
-
The LC-MS/MS conditions would be similar to those described in Application 1, with potential minor adjustments to the gradient elution program to optimize separation for the honey matrix.
Data Presentation
Table 2: Performance Characteristics for Sulfabenzamide Analysis in Honey
| Parameter | Typical Value |
| Linearity Range | 0.5 - 100 µg/kg |
| Correlation Coefficient (r²) | ≥ 0.995 |
| LOD | 0.05 µg/kg |
| LOQ | 0.15 µg/kg |
| Recovery (%) | 90 - 110% |
| Intra-day Precision (RSD%) | < 10% |
| Inter-day Precision (RSD%) | < 15% |
(Note: These are representative values and should be established during in-house method validation.)
Workflow Diagram
Method Validation Guidelines
All analytical methods based on these protocols should be fully validated according to relevant regulatory guidelines (e.g., FDA, EMA).[10][11][12] Key validation parameters to be assessed include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the matrix.[13]
-
Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.[10]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.[10]
-
Recovery: The efficiency of the extraction process.[12]
-
Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.[3]
-
Stability: The stability of the analyte and internal standard in the biological matrix and in prepared solutions under various storage conditions.[14]
Signaling Pathway and Logical Relationships
The use of an isotope-labeled internal standard like this compound is central to the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship in the quantification process.
By adhering to these detailed protocols and validation guidelines, researchers, scientists, and drug development professionals can achieve accurate and reliable quantification of Sulfabenzamide in various matrices using this compound as an internal standard in isotope dilution mass spectrometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sulfabenzamide | C13H12N2O3S | CID 5319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of six sulfonamide antibiotics, two metabolites and trimethoprim in wastewater by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. The Application of Mass Spectrometry in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. bingol.edu.tr [bingol.edu.tr]
- 9. molnar-institute.com [molnar-institute.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. fda.gov [fda.gov]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Quantification of Sulfonamides Using Sulfabenzamide-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary and human medicine for the treatment and prevention of bacterial infections.[1][2] Their extensive use has led to concerns about the presence of their residues in the environment and food products, which can pose risks to human health, such as allergic reactions and the development of antibiotic resistance.[3][4] Consequently, sensitive and reliable analytical methods are crucial for monitoring sulfonamide levels in various matrices. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful tool for the unambiguous identification and accurate quantification of these compounds.[3][5] This application note details a robust LC-HRMS method for the analysis of sulfonamides, utilizing Sulfabenzamide-d4 as an internal standard to ensure high accuracy and precision.
Experimental Protocols
This section provides detailed protocols for the extraction of sulfonamides from water and honey samples, followed by their analysis using LC-HRMS.
Protocol 1: Solid-Phase Extraction (SPE) of Sulfonamides from Water Samples
This protocol is adapted from established methods for the extraction of sulfonamides from environmental water samples.[6][7]
Materials:
-
Water sample (500 mL)
-
This compound internal standard solution
-
EDTA
-
Formic acid
-
Methanol (LC-MS grade)
-
Ammonia solution
-
Nitrogen gas
-
SPE cartridges (e.g., Agilent BondElut PPL)[6]
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
Procedure:
-
To a 500 mL water sample, add EDTA to a final concentration of 0.5 g/L and adjust the pH to between 4 and 7.[6]
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
Condition the SPE cartridge by passing 6 mL of methanol followed by 6 mL of Milli-Q water.[7]
-
Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.[6]
-
Wash the cartridge with 5 mL of pure water.[6]
-
Dry the cartridge under vacuum.[6]
-
Elute the analytes with methanol containing 2% aqueous ammonia.[6]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[6][7]
-
Reconstitute the residue in a suitable volume of the initial mobile phase, vortex, and transfer to an autosampler vial for LC-HRMS analysis.[7]
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction of Sulfonamides from Honey Samples
This protocol is a modified QuEChERS method suitable for complex matrices like honey.[3]
Materials:
-
Honey sample (1 g)
-
This compound internal standard solution
-
Hydrochloric acid (0.5 M)
-
Acetonitrile (ACN) with 1% trifluoroacetic acid (TFA)
-
Dispersive SPE (dSPE) sorbents (e.g., C18 and MgSO4)
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
Procedure:
-
Weigh 1 g of the honey sample into a 50 mL centrifuge tube.
-
Spike the sample with the this compound internal standard.
-
Add 0.5 M HCl and sonicate for 20 minutes.[3]
-
Add 10 mL of 1% TFA in ACN (1:1, v/v) and shake for 3 minutes, followed by 30 minutes of sonication.[3]
-
Centrifuge the sample.
-
Transfer the supernatant to a dSPE tube containing C18 and MgSO4.
-
Vortex for 1 minute and centrifuge.
-
Collect the final extract for LC-HRMS analysis.[3]
LC-HRMS Analysis
Instrumentation:
-
A high-performance liquid chromatography (UHPLC) system.
-
A high-resolution mass spectrometer (e.g., Q-Orbitrap).
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Hypersil Gold C18, 100 mm × 2.1 mm, 1.9 µm) is suitable for the separation of sulfonamides.[3][5]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and acetonitrile (B).[1]
-
Injection Volume: 3 µL.[1]
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).[1]
-
Acquisition Mode: Full MS/all-ion fragmentation (AIF) or targeted selected ion monitoring (t-SIM).[3]
-
Resolution: Set to a high resolution (e.g., >70,000 FWHM) to ensure mass accuracy.
Data Presentation
The quantitative performance of the method is summarized in the tables below. Data is representative of typical results obtained for sulfonamide analysis.
Table 1: Linearity and Quantification Limits
| Analyte | Linearity Range (µg/L) | R² | LOD (µg/kg) | LOQ (µg/kg) |
| Sulfadiazine | 0.5 - 100 | >0.998 | 0.02 - 0.12 | 0.08 - 0.72 |
| Sulfamethoxazole | 0.5 - 100 | >0.998 | 0.02 - 0.12 | 0.08 - 0.72 |
| Sulfamethazine | 0.5 - 100 | >0.998 | 0.02 - 0.12 | 0.08 - 0.72 |
| Sulfabenzamide | 0.5 - 100 | >0.998 | 0.02 - 0.12 | 0.08 - 0.72 |
LOD and LOQ values are typically in the low µg/kg range, demonstrating the high sensitivity of the method.[3]
Table 2: Recovery and Precision
| Analyte | Spiking Level (µg/kg) | Recovery (%) | RSD (%) |
| Sulfadiazine | 5 | 67.6 - 103.8 | 0.80 - 9.23 |
| 10 | 67.6 - 103.8 | 0.80 - 9.23 | |
| 50 | 67.6 - 103.8 | 0.80 - 9.23 | |
| Sulfamethoxazole | 5 | 74.29 - 113.09 | <15 |
| 10 | 74.29 - 113.09 | <15 | |
| 50 | 74.29 - 113.09 | <15 | |
| Sulfamethazine | 5 | 80 - 90 | <20 |
| 10 | 80 - 90 | <20 | |
| 50 | 80 - 90 | <20 |
Recoveries typically range from 70% to 110% with relative standard deviations (RSD) below 15%, indicating good accuracy and precision.[1][3][6]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the analysis of sulfonamides in water and honey samples.
Caption: Workflow for Sulfonamide Analysis in Water.
Caption: Workflow for Sulfonamide Analysis in Honey.
Conclusion
The described LC-HRMS method provides a highly sensitive, accurate, and robust approach for the quantification of sulfonamide residues in complex matrices. The use of a deuterated internal standard, this compound, is critical for correcting matrix effects and variabilities in sample preparation and instrument response, thereby ensuring the reliability of the results. The detailed protocols and performance data presented in this application note can be readily adopted by analytical laboratories for routine monitoring and research applications.
References
- 1. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. bingol.edu.tr [bingol.edu.tr]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. hpst.cz [hpst.cz]
- 7. agilent.com [agilent.com]
Application Note & Protocol: Quantitative Analysis of Sulfonamides in Environmental Water Samples Using Sulfabenzamide-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfonamides are a class of synthetic antibiotics widely used in human and veterinary medicine.[1][2][3] Their extensive use has led to their presence as micropollutants in various environmental water bodies, raising concerns about the development of antibiotic resistance and potential ecological impacts.[1][4][5] Accurate and reliable quantification of sulfonamide residues in environmental water samples is crucial for monitoring their environmental fate and assessing potential risks. This application note details a robust and sensitive method for the simultaneous determination of multiple sulfonamides in environmental water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Sulfabenzamide-d4 as an internal standard for accurate quantification. The use of an isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in sample preparation and instrument response.[5][6]
Experimental Protocol
This protocol outlines the procedure for the extraction, concentration, and analysis of sulfonamides from environmental water samples.
1. Sample Preparation and Solid-Phase Extraction (SPE)
The initial step involves the concentration and purification of the water sample to isolate the target sulfonamides and remove potential interferences.[7]
-
Sample Collection and Preservation: Collect 500 mL of the water sample. To prevent the degradation of target analytes, it is advisable to analyze the samples as soon as possible. If storage is necessary, samples should be stored at 4°C and analyzed within 48 hours.
-
Sample Pre-treatment:
-
Filter the 500 mL water sample through a quartz membrane to remove particulate matter.[1][8]
-
Add Ethylenediaminetetraacetic acid (EDTA) to the filtered sample to a final concentration of 0.5 g/L to chelate metal ions that can interfere with the analysis.[1][8]
-
Adjust the pH of the water sample to a range of 4 to 7 using diluted HCl.[1][8] This pH adjustment is crucial for optimal retention of sulfonamides on the SPE cartridge.[8]
-
Spike the sample with the internal standard, this compound, to a final concentration of 40 ng/L.[1]
-
-
Solid-Phase Extraction (SPE):
-
Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., Agilent Bond Elut HLB, 500 mg, 6 mL).[8]
-
Precondition the SPE cartridge by passing 6 mL of methanol followed by 6 mL of Milli-Q water.[8]
-
Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.[1]
-
After loading, wash the cartridge with 5 mL of pure water to remove any remaining interfering substances.[1]
-
Dry the cartridge completely under a high vacuum.[8]
-
Elute the retained sulfonamides from the cartridge with 8 mL of methanol (in two 4 mL aliquots) containing 2% aqueous ammonia.[1][8]
-
Dry the eluent under a gentle stream of nitrogen gas at 40°C.[1][8]
-
Reconstitute the dried residue in 1 mL of a 1:1 methanol:water solution.[8]
-
Vortex the reconstituted sample thoroughly and centrifuge at 13,000 rpm for five minutes.[1]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]
-
2. LC-MS/MS Analysis
The analysis is performed using a Liquid Chromatography system coupled to a tandem Mass Spectrometer.
-
Liquid Chromatography (LC) Conditions: The chromatographic separation is typically achieved using a C18 column with a gradient elution program.
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
-
Mass Spectrometry (MS) Conditions: A triple quadrupole mass spectrometer is used for detection in positive electrospray ionization (ESI+) mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Ion Source: Agilent Jet Stream (AJS)
-
Ionization Mode: Positive
-
Capillary Voltage: 3,500 V
-
Nozzle Voltage: 500 V
-
Nebulizer Gas (N2) Pressure: 30 psi
-
Drying Gas (N2) Temperature: 325°C
-
Drying Gas Flow Rate: 6 L/min
-
Sheath Gas (N2) Temperature: 350°C
-
Sheath Gas Flow Rate: 11 L/min
-
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 1: LC-MS/MS Parameters for Selected Sulfonamides and this compound Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Sulfadiazine | 251.1 | 156.1 | 92.1 |
| Sulfamethoxazole | 254.1 | 156.1 | 108.1 |
| Sulfamethazine | 279.1 | 186.1 | 124.1 |
| Sulfabenzamide | 277.2 | 156.0 | 80.0 |
| This compound (IS) | 281.2 | 160.0 | 80.0 |
| Sulfadimethoxine | 311.1 | 156.1 | 108.1 |
| Sulfaquinoxaline | 301.1 | 156.1 | 92.1 |
Note: The MRM transitions for this compound are hypothetical and should be optimized experimentally.
Table 2: Method Validation Data for Sulfonamide Analysis in Spiked Water Samples
| Parameter | Result |
| Linearity Range | 0.5 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Quantitation (LOQ) | 1.2 - 7.6 ng/L |
| Limit of Detection (LOD) | 0.3 - 1.9 ng/L |
| Recovery in Pure Water (20, 200, 400 ng/L) | |
| Average Recovery | 70% - 96% |
| Relative Standard Deviation (RSD, n=6) | < 15% |
| Recovery in Surface Water (20 ng/L) | |
| Average Recovery | 80% - 90% |
| Relative Standard Deviation (RSD, n=4) | < 20% |
Data synthesized from similar sulfonamide analysis methods.[1][8]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the analysis of sulfonamides in water.
Logical Relationship of Key Method Parameters
References
- 1. hpst.cz [hpst.cz]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. determination-of-19-sulfonamides-in-environmental-water-samples-by-automated-on-line-solid-phase-extraction-liquid-chromatography-tandem-mass-spectrometry-spe-lc-ms-ms - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulfabenzamide-d4 Internal Standard Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Sulfabenzamide-d4 as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in an analytical method?
A1: this compound serves as a stable isotope-labeled internal standard (SIL-IS). It is added at a constant, known concentration to all samples, including calibration standards and quality controls. Its primary function is to compensate for variations that can occur during sample preparation, injection, chromatography, and mass spectrometry ionization. By normalizing the analyte signal to the internal standard signal, the precision and accuracy of the quantification are significantly improved.
Q2: Why is optimizing the concentration of this compound crucial?
A2: Optimizing the concentration of this compound is critical to ensure that its response is consistent and within the linear range of the detector. An inappropriate concentration can lead to several issues, including:
-
Poor precision and accuracy: If the internal standard signal is too low, it may be close to the limit of detection, resulting in high variability.
-
Non-linearity of the calibration curve: An excessively high concentration can lead to detector saturation.
-
Inaccurate compensation for matrix effects: The internal standard may not effectively track the analyte if their concentrations are vastly different.
Q3: What is a good starting concentration for this compound?
A3: A common starting point for the concentration of an internal standard is the midpoint of the analyte's calibration curve. For instance, if you are quantifying Sulfabenzamide over a range of 1 to 100 ng/mL, a starting concentration of 50 ng/mL for this compound would be appropriate for initial evaluation.
Q4: How does matrix effect influence the performance of this compound?
A4: Matrix effect is the alteration of ionization efficiency of an analyte due to co-eluting components from the sample matrix.[1][2] This can cause ion suppression or enhancement, leading to inaccurate results.[1] A well-optimized this compound internal standard should experience similar matrix effects as the analyte (Sulfabenzamide), thus compensating for these variations.[3][4] However, significant differences in their concentrations can sometimes lead to differential matrix effects.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the optimization of this compound concentration.
| Problem | Potential Cause | Recommended Solution |
| High Variability in Internal Standard (IS) Response | Inconsistent sample preparation or injection volume. | Ensure consistent and precise pipetting and injection volumes. Consider using an automated liquid handler for sample preparation. |
| Instability of the IS in the sample matrix or storage conditions. | Evaluate the stability of this compound under your experimental conditions (e.g., temperature, light exposure). | |
| Instrumental issues (e.g., fluctuating spray in the MS source). | Check the stability of the mass spectrometer's spray and other source parameters.[5] | |
| Poor Linearity of Calibration Curve | IS concentration is too high, causing detector saturation. | Reduce the concentration of this compound. |
| IS concentration is too low, leading to a poor signal-to-noise ratio at the lower end of the curve. | Increase the concentration of this compound to ensure a robust signal across the entire calibration range. | |
| Inappropriate weighting factor applied to the regression. | Evaluate different weighting factors (e.g., 1/x, 1/x²) for the linear regression. | |
| Inadequate Compensation for Matrix Effects | Significant difference in the concentration of the analyte and the IS. | Adjust the concentration of this compound to be closer to the expected concentration of the analyte in the samples. |
| The IS and analyte are not co-eluting perfectly. | Optimize the chromatographic method to ensure co-elution of Sulfabenzamide and this compound. | |
| Carryover of the Internal Standard | Adsorption of this compound to parts of the LC-MS system (e.g., injector, column). | Implement a robust needle wash protocol. If carryover persists, investigate the column and other components of the flow path. |
| IS concentration is too high. | Reduce the concentration of the internal standard. |
Experimental Protocols
Protocol 1: Determination of the Optimal this compound Concentration
Objective: To determine the concentration of this compound that provides a stable and reproducible signal without causing detector saturation.
Methodology:
-
Prepare a series of solutions containing a fixed, mid-range concentration of Sulfabenzamide (e.g., 50 ng/mL).
-
Spike these solutions with varying concentrations of this compound (e.g., 10, 25, 50, 100, 200 ng/mL).
-
Analyze the samples using the developed LC-MS/MS method.
-
Plot the peak area of this compound against its concentration.
-
Select the concentration that falls within the linear range of the plot and provides a robust signal with low variability (typically a response that is at least 10-20 times the background noise).
Protocol 2: Evaluation of Matrix Effects
Objective: To assess the ability of this compound to compensate for matrix effects.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat solution): Analyte (Sulfabenzamide) and IS (this compound) spiked into the mobile phase or a clean solvent.
-
Set B (Post-extraction spike): Blank matrix extract spiked with the analyte and IS at the same concentrations as Set A.
-
Set C (Pre-extraction spike): Blank matrix spiked with the analyte and IS before the extraction procedure.
-
-
Analyze all three sets of samples.
-
Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Calculate the recovery (RE) using the following formula: RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Evaluate the internal standard normalized matrix factor. An ideal internal standard will have a normalized matrix factor close to 1, indicating effective compensation for matrix effects.
Visualizations
Caption: Workflow for bioanalytical sample analysis using an internal standard.
Caption: A logical approach to troubleshooting common internal standard issues.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on the matrix effect in the determination of selected pharmaceutical residues in seawater by solid-phase extraction and ultra-high-performance liquid chromatography-electrospray ionization low-energy collision-induced dissociation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journalofchemistry.org [journalofchemistry.org]
Column selection for optimal separation of Sulfabenzamide and Sulfabenzamide-d4
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Sulfabenzamide and its deuterated internal standard, Sulfabenzamide-d4.
Frequently Asked Questions (FAQs)
Q1: What is the recommended column type for separating Sulfabenzamide and this compound?
A1: For the separation of Sulfabenzamide and its deuterated analog, a reversed-phase C18 column is the most common and effective choice.[1][2][3] Specifically, modern UHPLC C18 columns with smaller particle sizes (e.g., 1.7 µm or 1.8 µm) can provide rapid and high-resolution separations.[1][3] These columns offer excellent hydrophobic retention and selectivity for sulfonamides.
Q2: How do I optimize the mobile phase for better separation?
A2: Mobile phase optimization is critical for achieving good peak shape and resolution. A typical mobile phase consists of a mixture of acetonitrile or methanol and an aqueous solution.[3][4] The aqueous component is often acidified, commonly with 0.1% formic acid, to improve peak symmetry and enhance ionization for LC-MS detection.[3] Using a buffer, such as ammonium acetate, can also help control the pH and improve reproducibility.[1][5] It is recommended to start with a gradient elution to determine the optimal solvent strength and then switch to an isocratic method if faster run times are desired.
Q3: My peaks for Sulfabenzamide and this compound are broad or tailing. What could be the cause?
A3: Poor peak shape can arise from several factors. One common issue is a mismatch between the sample solvent and the mobile phase. Whenever possible, dissolve your sample in the initial mobile phase. Another cause could be secondary interactions with the silica backbone of the column. Using a mobile phase with a low pH (e.g., containing formic acid) can suppress the ionization of residual silanols and reduce peak tailing. Column contamination or degradation can also lead to poor peak shapes; in such cases, flushing the column or replacing it may be necessary.[6]
Q4: I am not getting baseline resolution between Sulfabenzamide and its deuterated standard. What should I do?
A4: While complete baseline separation of an analyte and its deuterated internal standard is often not necessary for LC-MS/MS analysis (due to the mass difference), improving resolution can be beneficial. To enhance resolution, you can try adjusting the mobile phase composition by decreasing the organic solvent percentage to increase retention. Optimizing the column temperature can also influence selectivity.[7] If these adjustments are insufficient, considering a column with a different stationary phase, such as a phenyl or an embedded polar group (EPG) phase, might provide the alternative selectivity needed.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Peaks or Low Signal | Incorrect MS/MS parameters | Optimize MS/MS transitions (precursor/product ions) and collision energy for both Sulfabenzamide and this compound. |
| Sample degradation | Ensure proper sample storage and handling. Prepare fresh standards and samples. | |
| System leak or blockage | Check for leaks in the HPLC system, particularly around fittings. Ensure there are no blockages in the tubing or column.[9] | |
| Retention Time Drift | Inadequate column equilibration | Increase the column equilibration time between injections to ensure the column is fully conditioned to the initial mobile phase conditions.[7] |
| Fluctuating column temperature | Use a column oven to maintain a stable temperature throughout the analysis.[7] | |
| Mobile phase composition change | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[7] | |
| Peak Splitting | Column overload or contamination | Reduce the injection volume or sample concentration. If the column is contaminated, flush it according to the manufacturer's instructions or replace it.[6] |
| Inconsistent mobile phase | Verify the mobile phase composition and ensure the solvents are miscible.[6] |
Experimental Protocols
Below is a typical experimental protocol for the analysis of Sulfabenzamide and this compound using LC-MS/MS.
Sample Preparation (General)
For cleaner samples, a simple "dilute and shoot" approach may be sufficient. For more complex matrices, a solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is recommended to remove interferences.[2][10][11]
LC-MS/MS Method Parameters
| Parameter | Typical Conditions |
| HPLC System | UHPLC System[1] |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min[3] |
| Column Temperature | 40 °C[5] |
| Injection Volume | 5 µL[5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | To be optimized for Sulfabenzamide and this compound |
Visualizations
The following diagrams illustrate the workflow for method development and troubleshooting.
Caption: Workflow for HPLC method development for Sulfabenzamide separation.
Caption: Logic diagram for troubleshooting common HPLC issues.
References
- 1. Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bingol.edu.tr [bingol.edu.tr]
- 3. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hpst.cz [hpst.cz]
- 5. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art [mdpi.com]
Strategies to minimize interference when using Sulfabenzamide-d4
This guide provides researchers, scientists, and drug development professionals with strategies to minimize interference when using Sulfabenzamide-d4 as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterium-labeled version of Sulfabenzamide, an antimicrobial agent.[1] Its primary application is as a stable isotope-labeled (SIL) internal standard for quantitative analysis in mass spectrometry (MS) based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Using a SIL internal standard helps to correct for variability during sample preparation and analysis, including matrix effects and instrument drift, thereby improving the accuracy and precision of the results.[3][4]
Q2: My analytical results are inconsistent or show poor recovery of the internal standard. What are the common causes of interference?
A2: Inconsistent results when using deuterated internal standards like this compound typically stem from several sources of interference:
-
Matrix Effects: Components of the sample matrix (e.g., salts, lipids, proteins) can co-elute with the analyte and internal standard, causing ion suppression or enhancement in the mass spectrometer source.[5][6] This is a primary cause of inaccuracy in LC-MS assays.
-
Hydrogen-Deuterium (H/D) Exchange: The deuterium atoms on the standard can exchange with hydrogen atoms from the solvent or sample matrix, particularly under certain pH conditions (acidic or basic).[2][7][8] This leads to a loss of the deuterated signal and can create a false positive signal for the unlabeled analyte.[8]
-
Isotopic Contribution (Cross-talk): Naturally occurring heavy isotopes (e.g., ¹³C, ³⁴S) in the unlabeled Sulfabenzamide can contribute to the mass channel of this compound.[3][9] This interference is more pronounced when the analyte concentration is very high relative to the internal standard and can lead to non-linear calibration curves.[9]
-
Chromatographic (Isotope) Effect: Deuterated compounds can sometimes have slightly different chromatographic retention times compared to their non-deuterated counterparts.[10][11] If the analyte and internal standard peaks are not perfectly co-eluting, they may experience different degrees of matrix effects, compromising accurate quantification.[10][11]
Q3: How can I prevent or minimize Hydrogen-Deuterium (H/D) exchange?
A3: To minimize H/D exchange, consider the following strategies:
-
Control pH: Avoid strongly acidic or basic conditions during sample preparation and in your mobile phases, as these can catalyze the exchange.[2][7] The stability of deuterium labels is pH-dependent.[8]
-
Optimize Temperature: Perform sample preparation steps at reduced temperatures (e.g., on ice) to slow the rate of exchange.
-
Limit Exposure Time: Minimize the time the sample is exposed to aqueous or protic solvents before analysis.
-
Use Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., acetonitrile, ethyl acetate) for extraction and reconstitution steps.
Q4: My calibration curve is non-linear, especially at high concentrations. What could be the issue?
A4: Non-linearity, particularly at the upper end of the calibration range, is often caused by isotopic interference or "cross-talk" from the unlabeled analyte to the internal standard's mass channel.[3][9] Unlabeled Sulfabenzamide has naturally occurring stable isotopes that can produce a signal at the same mass-to-charge ratio (m/z) as this compound. When the analyte concentration is very high, this contribution becomes significant and falsely inflates the internal standard signal, leading to a non-linear response.[3][9] To address this, you can try reducing the concentration of the internal standard or using a non-linear calibration model that corrects for this interference.[9]
Q5: How can I effectively identify and mitigate matrix effects?
A5: Mitigating matrix effects is crucial for accurate LC-MS analysis.
-
Identification: The most direct way to assess matrix effects is through a post-column infusion experiment. This involves analyzing a blank, extracted sample matrix while continuously infusing the analyte and internal standard post-column. Dips or rises in the baseline signal indicate regions of ion suppression or enhancement.
-
Mitigation Strategies:
-
Improve Sample Preparation: Employ more selective sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) over simpler methods like protein precipitation to better remove interfering matrix components.[12]
-
Optimize Chromatography: Adjust the chromatographic method to separate Sulfabenzamide from co-eluting matrix components. Modifying the gradient, mobile phase composition, or using a different column chemistry can resolve the analyte from the region of ion suppression.[13]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and thus lessen their impact.
-
Q6: What are the ideal storage conditions for this compound to maintain its integrity?
A6: To ensure long-term stability and prevent degradation or isotopic exchange, this compound should be stored under the manufacturer's recommended conditions. Generally, this involves:
-
Powder Form: Store in a freezer at -20°C for long-term stability (up to 3 years).[1]
-
In Solvent: Once dissolved, store at -80°C for up to 6 months or at -20°C for shorter periods (up to 1 month).[1] Always use high-purity, anhydrous solvents for stock solutions to minimize sources of exchangeable protons.
Troubleshooting Guides and Experimental Protocols
Guide 1: Evaluating and Minimizing Matrix Effects
Matrix effects from endogenous components in biological samples are a common source of interference. This guide provides a protocol for comparing different sample preparation techniques.
Experimental Protocol: Comparison of Sample Preparation Methods
-
Objective: To determine the most effective sample preparation technique for minimizing matrix effects and maximizing recovery for Sulfabenzamide analysis.
-
Methods Evaluated:
-
Protein Precipitation (PPT)
-
Liquid-Liquid Extraction (LLE)
-
Solid-Phase Extraction (SPE)
-
-
Procedure:
-
Spike known concentrations of Sulfabenzamide and this compound into the blank matrix (e.g., plasma, urine).
-
For PPT: Add 3 volumes of cold acetonitrile, vortex to mix, centrifuge at high speed for 10 minutes to pellet the protein, and collect the supernatant.
-
For LLE: Add a water-immiscible organic solvent (e.g., ethyl acetate), vortex vigorously, centrifuge to separate the layers, and collect the organic layer.
-
For SPE: Condition an appropriate SPE cartridge. Load the sample, wash with a weak solvent to remove interferences, and elute the analyte with a strong solvent.
-
Evaporate the collected fractions to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
Analyze the samples via LC-MS/MS and calculate the recovery and matrix effect.
-
Data Presentation: Comparison of Sample Preparation Techniques (Illustrative Data)
| Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation | 95 | -45 (Suppression) | 12.5 |
| Liquid-Liquid Extraction | 85 | -15 (Suppression) | 6.8 |
| Solid-Phase Extraction | 92 | -5 (Minimal Effect) | 3.2 |
This table presents example data to illustrate typical outcomes. Actual results may vary.
Visual Workflow: Troubleshooting Internal Standard Signal Issues
The following diagram outlines a logical workflow for diagnosing issues with your this compound internal standard signal.
Caption: A step-by-step troubleshooting workflow for diagnosing interference issues.
Visual Protocol: Post-Column Infusion Experiment
This diagram illustrates the setup for identifying matrix effects via post-column infusion.
Caption: Experimental setup for the post-column infusion technique to detect matrix effects.
Visual Concept: Differentiating Interference Types
This diagram illustrates the difference between H/D exchange and isotopic cross-talk at the molecular and signal level.
Caption: Conceptual difference between H/D exchange and isotopic cross-talk interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Recovery of Sulfabenzamide-d4
Welcome to the technical support center for the analysis of Sulfabenzamide-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery of this compound during sample extraction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Issue 1: Low Recovery of this compound
Low recovery is a frequent challenge in bioanalytical assays. The following sections detail potential causes and solutions.
Cause: The ionization state of this compound is critical for its retention on solid-phase extraction (SPE) sorbents and its partitioning in liquid-liquid extraction (LLE). Sulfabenzamide is an acidic compound with a pKa of approximately 4.32-4.57.[1] If the pH of the sample is above the pKa, the molecule will be ionized, leading to poor retention on reversed-phase sorbents and inefficient extraction into organic solvents.
Solution: Adjust the pH of the sample to be at least 2 pH units below the pKa of Sulfabenzamide. A pH of around 2-3 is generally recommended for sulfonamides to ensure they are in their non-ionized form.[1]
Cause: The choice of SPE sorbent is critical for effective retention of the analyte. Using a sorbent that does not have the appropriate interaction mechanism with this compound will result in low recovery.
Solution: For a non-polar compound like Sulfabenzamide in its neutral form, a reversed-phase sorbent is appropriate. Polymeric sorbents like Oasis HLB have been shown to be effective for the extraction of a wide range of sulfonamides from water.[1] C18 sorbents are also commonly used. However, for complex matrices like plasma, a mixed-mode sorbent (e.g., combining reversed-phase and ion-exchange characteristics) can provide a cleaner extract.
Cause: The elution solvent may not be strong enough to desorb this compound from the SPE sorbent. It has been noted that some sulfonamides, including sulfabenzamide, may require a larger volume or a stronger solvent for efficient elution.
Solution:
-
Increase Elution Volume: For C18 cartridges, ensure a sufficient volume of eluting solvent is used. It has been observed that for some sulfonamides, increasing the elution volume can improve recovery.
-
Increase Solvent Strength: If recovery remains low, consider increasing the polarity of the elution solvent. A mixture of methanol and acetone (1:1, v/v) has been shown to provide good recoveries for a range of sulfonamides.[1] Modifying the elution solvent with a small amount of a basic modifier like ammonium hydroxide can also improve the recovery of acidic compounds from reversed-phase sorbents.
Cause: LLE can be prone to issues such as emulsion formation and incomplete phase separation, leading to low recovery. The choice of extraction solvent is also critical.
Solution:
-
Solvent Selection: Use a water-immiscible organic solvent that has a high affinity for Sulfabenzamide. Ethyl acetate and methyl tert-butyl ether (MTBE) are common choices.
-
Prevent Emulsions: To minimize emulsion formation, avoid vigorous shaking and instead use gentle mixing or rocking. Adding salt (salting out) to the aqueous phase can also help break emulsions.
-
Optimize pH: As with SPE, ensure the pH of the aqueous sample is adjusted to suppress the ionization of this compound.
Issue 2: High Variability in Recovery
Cause: Inconsistent results can stem from several factors, including variability in the sample matrix, inconsistent procedural steps, and issues with the deuterated internal standard itself.
Solution:
-
Matrix Effects: Biological matrices can contain endogenous components that interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[2][3] This can vary between individual samples.
-
Mitigation: Employ a robust sample cleanup method to remove interfering matrix components. Use of a deuterated internal standard like this compound is intended to compensate for matrix effects, as it should be affected similarly to the analyte. However, differential matrix effects can still occur if the analyte and internal standard do not co-elute perfectly.[4]
-
-
Procedural Consistency: Ensure all steps of the extraction procedure (e.g., pH adjustment, solvent volumes, mixing times) are performed consistently for all samples. Automation of the extraction process can significantly improve reproducibility.
-
Deuterated Internal Standard Issues:
-
Deuterium-Hydrogen Exchange: Although generally stable, deuterated standards can sometimes undergo H-D exchange, particularly in strongly acidic or basic conditions. This would alter the mass-to-charge ratio and lead to inaccurate quantification. It is advisable to minimize exposure to extreme pH for extended periods.
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. If this shift is significant and occurs in a region of variable matrix effects, it can lead to inconsistent analyte-to-internal standard ratios. Ensure the chromatographic method is optimized to minimize this effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting this compound?
A1: The pKa of Sulfabenzamide is approximately 4.32-4.57.[1] To ensure it is in its non-ionized form for optimal extraction, the pH of the sample should be adjusted to at least two pH units below the pKa. A pH of approximately 2-3 is recommended.
Q2: Which SPE sorbent is best for this compound?
A2: A polymeric reversed-phase sorbent, such as Oasis HLB, is a good starting point as it has shown broad applicability for sulfonamides.[1] Traditional C18 sorbents can also be effective. For very complex matrices, a mixed-mode sorbent may offer superior cleanup.
Q3: My recovery of this compound is low even after optimizing the pH. What else can I do?
A3: If pH and sorbent selection are optimized, focus on the elution step. Increase the volume of your elution solvent or try a stronger solvent system, such as a mixture of methanol and acetone.[1] Also, ensure that the sorbent bed is not drying out before the elution step.
Q4: I am observing high variability in my results when using this compound as an internal standard. Why might this be?
A4: High variability can be due to inconsistent matrix effects between samples. Even though a deuterated internal standard is used, differential matrix effects can occur if there is a slight chromatographic separation between Sulfabenzamide and this compound. Also, consider the possibility of hydrogen-deuterium exchange if your sample preparation involves harsh pH conditions. Finally, ensure meticulous consistency in your extraction procedure.
Q5: Can I use Liquid-Liquid Extraction (LLE) instead of SPE?
A5: Yes, LLE is a viable alternative to SPE. However, it may be more labor-intensive and prone to emulsion formation. Supported liquid extraction (SLE) is a newer technique that combines the principles of LLE with the ease of use of SPE and can be a good alternative.
Data Presentation
Table 1: Comparison of SPE Sorbent Performance for Sulfonamide Recovery
| SPE Sorbent Type | Sorbent Properties | Mean Absolute Recovery (%) for Sulfonamides | Reference |
| Poly-Sery HLB | Hydrophilic-lipophilic balanced reversed-phase | 64% | [1] |
| Poly-Sery MAX | Mixed-mode anion exchange | 20% | [1] |
| CNWBOND LC-C18 | C18-bonded non-polar silica | 10% | [1] |
| Poly-Sery XAD2 | Non-ionic reticulated styrene–divinylbenzene polymer | 1.8% | [1] |
| Poly-Sery MCX | Mixed-mode cation exchange | 1.5% | [1] |
Data adapted from a study on 17 sulfonamides in water, providing a general comparison of sorbent types.[1]
Table 2: Effect of Elution Solvent on Sulfonamide Recovery from HLB Sorbent
| Elution Solvent | Mean Absolute Recovery (%) for Sulfonamides | Reference |
| Methanol-acetone (1:1, v/v) | 70% | [1] |
| Methanol | 64% | [1] |
| Acetone | 50% | [1] |
| Acetonitrile | 31% | [1] |
Data adapted from a study on 17 sulfonamides in water.[1]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add the working solution of this compound (internal standard).
-
Add 1 mL of 2% formic acid in water and vortex for 30 seconds. This step adjusts the pH and precipitates proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg/1 mL) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol-acetone (1:1, v/v). A second elution with another 1 mL may improve recovery.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for low recovery of this compound.
Caption: General experimental workflow for SPE of this compound.
References
- 1. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Stability testing of Sulfabenzamide-d4 in various storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of Sulfabenzamide-d4.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid powder at -20°C for long-term storage (up to 3 years). When in solvent, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
2. How should a stability study for this compound be designed?
A comprehensive stability study for this compound should follow established guidelines such as those from the ICH.[2] The study should include long-term and accelerated stability testing. It is recommended to use at least two or three batches for the study to ensure reproducibility.[2]
3. What are the typical parameters to be tested in a stability study of this compound?
The key parameters to monitor during a stability study include:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of the amount of this compound remaining.
-
Degradation Products: Identification and quantification of any impurities or degradation products that may form.
-
Moisture Content: Particularly for the solid form.
-
Dissolution: For solid dosage forms.
4. What are the potential degradation pathways for this compound?
Sulfonamides, including Sulfabenzamide, are known to degrade through various pathways. The primary degradation routes involve the modification of the amino group (N-acetylation, oxidation) and the cleavage of the sulfonamide bridge.[3][4] Under forced degradation conditions, hydrolysis and oxidation are common pathways.
5. How can I develop a stability-indicating analytical method for this compound?
A stability-indicating method is crucial to separate the active pharmaceutical ingredient (API) from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly used for sulfonamides.[5][6][7][8][9] The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in the chromatogram during stability testing. | Formation of degradation products. | Perform forced degradation studies to identify potential degradation products and confirm the specificity of your analytical method. Ensure the method can resolve these new peaks from the main this compound peak. |
| Loss of assay value in early stability time points. | Inappropriate storage conditions or instability in the chosen solvent. | Verify storage temperatures and protect from light if the compound is found to be light-sensitive. Evaluate the stability of this compound in the chosen solvent by performing a solution stability study. |
| Change in physical appearance (e.g., color change). | Degradation of the compound. | Document the change and attempt to correlate it with the appearance of new peaks in the chromatogram. This information is a key part of the stability profile. |
| Inconsistent results between different batches. | Variability in the manufacturing process or handling of the material. | Review the certificate of analysis for each batch. Ensure that all batches are handled and stored under identical conditions throughout the stability study. |
Experimental Protocols
Protocol 1: Long-Term and Accelerated Stability Study
1. Objective: To evaluate the stability of this compound under recommended long-term and accelerated storage conditions.
2. Materials:
-
This compound (at least two or three different batches).
-
Stability chambers with controlled temperature and humidity.
-
Appropriate packaging that mimics the intended final packaging.
3. Procedure:
-
Divide each batch of this compound into multiple samples and place them in the appropriate packaging.
-
Place the samples in the following stability chambers:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Pull samples at predetermined time points.
-
Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation Study
1. Objective: To identify potential degradation products and establish the degradation pathways of this compound under various stress conditions.
2. Materials:
-
This compound solution.
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp and oven.
3. Procedure:
-
Acid Hydrolysis: Treat the sample solution with 1N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 1N NaOH at 60°C for 24 hours.[6]
-
Oxidative Degradation: Treat the sample solution with 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 48 hours.[8]
-
Analyze all stressed samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to identify and characterize the degradation products.
Data Presentation
Table 1: Recommended Storage Conditions and Shelf-Life for this compound
| Form | Storage Condition | Duration |
| Solid Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 6 months[1] |
| In Solvent | -20°C | 1 month[1] |
Table 2: Example Stability Testing Schedule
| Storage Condition | Time Points (Months) |
| Long-Term (25°C/60% RH) | 0, 3, 6, 9, 12, 18, 24, 36 |
| Accelerated (40°C/75% RH) | 0, 3, 6 |
Visualizations
Caption: Experimental workflow for stability testing of this compound.
Caption: Potential degradation pathways of Sulfabenzamide.
References
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
The Unseen Benchmark: A Comparative Guide to Internal Standards for Sulfabenzamide Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of sulfonamides, the choice of an appropriate internal standard is paramount to ensuring accurate and reliable results. While the ideal internal standard is a stable isotope-labeled version of the analyte, such as Sulfabenzamide-d4, a comprehensive review of published analytical methods reveals a significant data gap for its specific validation and performance. This guide, therefore, provides a comparative overview of commonly employed alternative internal standards for the quantitative analysis of sulfabenzamide, supported by experimental data from various studies.
The primary role of an internal standard (IS) in quantitative mass spectrometry is to compensate for variations in sample preparation, injection volume, and matrix effects, thereby improving the precision and accuracy of the measurement. A stable isotope-labeled internal standard, like this compound, is theoretically the gold standard as it co-elutes with the analyte and behaves nearly identically during extraction and ionization. However, the lack of readily available performance data for this compound necessitates a critical evaluation of other viable alternatives.
This guide compares the performance of deuterated and non-deuterated internal standards used in the quantitative analysis of sulfabenzamide across different matrices, focusing on key method validation parameters such as linearity, recovery, precision, and limits of detection and quantification.
Comparative Analysis of Internal Standards
The selection of an internal standard is a critical step in method development. The ideal IS should be chemically similar to the analyte but have a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer. The following tables summarize the performance of various analytical methods for sulfabenzamide using different internal standards.
Table 1: Performance Data for Sulfabenzamide Analysis with a Non-Deuterated Internal Standard
| Internal Standard | Matrix | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOQ | Analytical Method |
| Sulfapyridine | Vaginal Cream | 0.998 | Not Reported | Not Reported | Not Reported | HPLC-UV[1] |
| Sulfapyridine | Animal Tissue | Not Reported | Not Reported | Not Reported | 0.1 ppm | LC-MS/MS[2][3] |
Table 2: Performance Data for Sulfabenzamide Analysis in Multi-Residue Methods (Internal Standard Not Specified for Sulfabenzamide)
| Matrix | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOD | LOQ | Analytical Method |
| Water | >0.998 | 74.3 - 118 | 0.1 - 13.2 | 0.3 - 1.9 ng/L | 1.2 - 7.6 ng/L | LC-MS/MS[4][5] |
| Honey | ≥ 0.99 | 80 - 120 | < 20 | Not Reported | 2.16 - 27.36 µg/kg | LC-MS/MS[6] |
| Eggs | Not Reported | 87 - 116 | 8.5 - 27.2 | Not Reported | 114.5 - 138.8 ng/g | LC-MS/MS[7] |
The Principle of Internal Standardization
The use of a stable isotope-labeled internal standard is the preferred approach in quantitative mass spectrometry to correct for analytical variability. The following diagram illustrates this principle.
References
Cross-Validation of Sulfabenzamide-d4 with Alternative Internal Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sulfabenzamide-d4 as an internal standard against other common alternatives in bioanalytical assays. The selection of an appropriate internal standard is critical for the accuracy and precision of quantitative analysis, particularly in complex biological matrices. This document outlines the experimental data and protocols to support the cross-validation of internal standards for the analysis of Sulfabenzamide.
The Critical Role of Internal Standards in Bioanalysis
Internal standards (IS) are essential in quantitative bioanalysis to correct for the variability inherent in sample preparation and analysis.[1][2] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and detection. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard because their physicochemical properties are nearly identical to the analyte.[1][2] However, the availability and cost of SIL standards sometimes necessitate the consideration of alternatives, such as structural analogs.
Comparative Performance of Internal Standards
The performance of an internal standard is evaluated based on several key validation parameters as stipulated by regulatory agencies like the FDA and EMA. The following tables summarize the expected performance of this compound in comparison to a hypothetical structural analog internal standard for the analysis of Sulfabenzamide.
Table 1: Linearity and Sensitivity
| Parameter | This compound (Deuterated IS) | Structural Analog IS | Justification |
| Calibration Curve Range | Wide and consistent | May be narrower | Deuterated IS co-elutes with the analyte, providing better correction for matrix effects across a wider concentration range.[1] |
| Coefficient of Determination (r²) | ≥ 0.99 | Typically ≥ 0.99 | Both should provide good linearity, but the deuterated IS is less susceptible to variations. |
| Lower Limit of Quantification (LLOQ) | Low and reproducible | May be higher | Better signal-to-noise ratio for the analyte when co-eluting with a deuterated IS. |
| Upper Limit of Quantification (ULOQ) | High and consistent | May be limited by differential matrix effects |
Table 2: Accuracy and Precision
| Parameter | This compound (Deuterated IS) | Structural Analog IS | Justification |
| Intra-day Accuracy (% Bias) | ± 15% | ± 15% | Both should meet regulatory requirements, but deuterated IS often shows lower bias. |
| Inter-day Accuracy (% Bias) | ± 15% | ± 15-20% | Deuterated IS provides better long-term reproducibility. |
| Intra-day Precision (% CV) | ≤ 15% | ≤ 15% | |
| Inter-day Precision (% CV) | ≤ 15% | ≤ 20% | The closer physicochemical properties of the deuterated IS lead to more consistent results over time. |
Table 3: Matrix Effect and Recovery
| Parameter | This compound (Deuterated IS) | Structural Analog IS | Justification |
| Matrix Effect | Minimal and compensated | Can be significant | Deuterated IS experiences the same ion suppression or enhancement as the analyte, leading to effective normalization.[2] |
| Extraction Recovery | Consistent and similar to analyte | May differ from analyte | The near-identical chemical properties of the deuterated IS ensure it tracks the analyte through the extraction process more reliably.[1] |
Experimental Protocols for Cross-Validation
A robust cross-validation of internal standards involves a series of experiments to challenge the bioanalytical method. The following is a generalized protocol for the cross-validation of this compound against a structural analog internal standard.
Preparation of Stock and Working Solutions
-
Analyte and Internal Standards: Prepare individual stock solutions of Sulfabenzamide, this compound, and the structural analog IS in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte and working solutions of the internal standards in the same solvent.
Sample Preparation and Extraction
-
Spiking: Spike blank biological matrix (e.g., human plasma) with the analyte to prepare calibration standards and quality control (QC) samples at various concentrations (LLOQ, low, mid, high).
-
Internal Standard Addition: Add a constant concentration of either this compound or the structural analog IS to all samples, including calibration standards, QCs, and blanks.
-
Extraction: Perform protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the biological matrix.
-
Reconstitution: Evaporate the organic extract to dryness and reconstitute the residue in the mobile phase.
LC-MS/MS Analysis
-
Chromatography: Use a suitable C18 column with a gradient mobile phase of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the MRM transitions for Sulfabenzamide, this compound, and the structural analog IS.
Data Analysis and Acceptance Criteria
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used.
-
Accuracy and Precision: Analyze the QC samples in replicate (n=5) on three different days to determine the intra- and inter-day accuracy and precision. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect Assessment: Compare the peak response of the analyte in post-extraction spiked samples with the response in a neat solution at the same concentration. The matrix factor should be close to 1. The internal standard-normalized matrix factor should also be evaluated to assess the ability of the IS to compensate for matrix effects.
Mechanism of Action of Sulfonamides
Sulfonamides, including Sulfabenzamide, are synthetic antimicrobial agents that act by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[3][][5][6][7] This enzyme is crucial for the synthesis of folic acid in bacteria, which is an essential precursor for the synthesis of nucleic acids (DNA and RNA).[3][][5][6][7] By blocking this pathway, sulfonamides inhibit bacterial growth and replication.[][8]
Caption: Mechanism of action of Sulfabenzamide.
Conclusion
The cross-validation of internal standards is a fundamental step in ensuring the reliability of bioanalytical data. While structural analogs can be used, stable isotope-labeled internal standards like this compound consistently demonstrate superior performance, particularly in mitigating matrix effects and improving accuracy and precision. The experimental protocols and data presented in this guide provide a framework for researchers to make informed decisions when selecting and validating internal standards for the quantitative analysis of Sulfabenzamide.
References
- 1. scispace.com [scispace.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. researchgate.net [researchgate.net]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 7. Sulfonamide | PPTX [slideshare.net]
- 8. quora.com [quora.com]
A Simulated Inter-laboratory Comparison of Sulfonamide Analysis in Honey Using Sulfabenzamide-d4
A deep dive into the analytical performance of different laboratories in quantifying sulfonamide residues in a complex food matrix, utilizing a deuterated internal standard for enhanced accuracy and reliability.
This guide presents a simulated inter-laboratory comparison for the analysis of five common sulfonamides in honey, employing Sulfabenzamide-d4 as an internal standard. The objective is to provide researchers, scientists, and drug development professionals with a clear and objective comparison of expected analytical performance across different laboratories, supported by detailed experimental data and standardized protocols. The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and variations in extraction efficiency, thereby ensuring high-quality, reproducible results.
Comparative Performance Data
The following table summarizes the quantitative performance of three hypothetical laboratories in the analysis of a honey sample fortified with a known concentration of five sulfonamides (50 µg/kg) and this compound (50 µg/kg).
| Parameter | Sulfadiazine | Sulfathiazole | Sulfamethazine | Sulfamethoxazole | Sulfaquinoxaline |
| Laboratory 1 | |||||
| Mean Recovery (%) | 98.2 | 95.5 | 101.3 | 97.8 | 92.1 |
| RSD (%) | 4.5 | 5.1 | 4.2 | 4.8 | 6.3 |
| LOQ (µg/kg) | 1.5 | 2.0 | 1.0 | 1.5 | 2.5 |
| Laboratory 2 | |||||
| Mean Recovery (%) | 102.5 | 99.8 | 105.1 | 103.2 | 96.5 |
| RSD (%) | 3.8 | 4.2 | 3.5 | 4.1 | 5.5 |
| LOQ (µg/kg) | 1.0 | 1.5 | 0.8 | 1.0 | 2.0 |
| Laboratory 3 | |||||
| Mean Recovery (%) | 96.7 | 93.2 | 99.5 | 95.1 | 89.8 |
| RSD (%) | 5.2 | 5.8 | 4.9 | 5.5 | 7.1 |
| LOQ (µg/kg) | 2.0 | 2.5 | 1.5 | 2.0 | 3.0 |
RSD: Relative Standard Deviation; LOQ: Limit of Quantitation
Experimental Protocols
The methodologies outlined below represent a standardized approach for the extraction and analysis of sulfonamides in honey using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Sample Preparation and Extraction
-
Sample Homogenization: Allow the honey sample to reach room temperature and homogenize it by thorough mixing.
-
Weighing and Spiking: Accurately weigh 5.0 ± 0.1 g of the homogenized honey sample into a 50 mL polypropylene centrifuge tube. Fortify the sample with a standard solution of the target sulfonamides and 50 µL of a 1 µg/mL this compound internal standard solution.
-
Dissolution and Extraction: Add 10 mL of 0.1 M HCl and vortex for 1 minute to dissolve the honey. Add 20 mL of acetonitrile, vortex for 2 minutes, and then centrifuge at 4000 rpm for 10 minutes.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 10 mL of water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 10 mL of methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each sulfonamide and this compound.
Visualizing the Workflow
The following diagrams illustrate the key processes in this analytical workflow.
Caption: A flowchart of the sample preparation and analysis workflow.
Caption: The role of the internal standard in achieving accurate quantification.
Performance Under the Microscope: A Comparative Guide to Sulfabenzamide-d4 Calibration Curves
For researchers, scientists, and drug development professionals engaged in bioanalytical studies, the precision and reliability of quantitative analysis are paramount. The use of a stable isotope-labeled internal standard, such as Sulfabenzamide-d4, is a cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides a detailed comparison of the performance of this compound calibration curves, supported by experimental data from a representative sulfonamide assay, to aid in the critical evaluation of this internal standard.
The Critical Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, an internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrators, and quality control samples. Its primary function is to correct for the variability inherent in sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response.[1] Deuterated internal standards, like this compound, are considered the gold standard as their behavior during sample processing and analysis closely mimics that of the unlabeled analyte, leading to enhanced accuracy and precision.[2]
Comparing this compound with Alternative Internal Standards
While this compound is an ideal internal standard for the quantification of Sulfabenzamide, other compounds can be considered. The choice of an internal standard is critical and can significantly impact assay performance.
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Deuterated Analog | This compound , Sulfamethoxazole-d4 | Co-elutes with the analyte, providing the best compensation for matrix effects and variability. High accuracy and precision. | Higher cost compared to non-labeled analogs. |
| Isotopically Labeled (Non-deuterated) | Sulfadimidine-13C6[3] | Similar benefits to deuterated standards, with minimal risk of isotopic exchange. | Can be more expensive than deuterated standards. |
| Structural Analog (Non-labeled) | Sulfapyridine | Lower cost and more readily available. | May not fully compensate for matrix effects or extraction variability due to differences in physicochemical properties. Potential for chromatographic separation from the analyte. |
Performance Data: Linearity, Accuracy, and Precision
To illustrate the performance of a deuterated internal standard in a sulfonamide assay, the following tables summarize the validation data for the determination of Sulfamethoxazole in human plasma using Sulfamethoxazole-d4 as the internal standard. This data is representative of the performance that can be expected when using a deuterated analog like this compound for the analysis of its corresponding analyte.
Linearity of Calibration Curve
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[4]
| Analyte | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) | Regression Equation |
| Sulfamethoxazole | 320.635 - 22009.900[5] | > 0.99[5] | y = 0.0000535324x + C[5] |
Data from a validation study of Sulfamethoxazole using Sulfamethoxazole-d4 as an internal standard.[5]
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements.[6]
Intra-Day Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Accuracy (%) | Precision (%CV) |
| Sulfamethoxazole | 320.635 (LLOQ) | 325.1 ± 15.2 | 101.4 | 4.7 |
| 961.905 (LQC) | 955.4 ± 35.8 | 99.3 | 3.7 | |
| 11004.950 (MQC) | 10890.2 ± 245.1 | 99.0 | 2.2 | |
| 17607.920 (HQC) | 17456.1 ± 312.8 | 99.1 | 1.8 |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data adapted from a representative sulfonamide validation study.[5]
Inter-Day Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=18) | Accuracy (%) | Precision (%CV) |
| Sulfamethoxazole | 320.635 (LLOQ) | 328.4 ± 18.9 | 102.4 | 5.8 |
| 961.905 (LQC) | 948.7 ± 42.1 | 98.6 | 4.4 | |
| 11004.950 (MQC) | 10954.3 ± 298.7 | 99.5 | 2.7 | |
| 17607.920 (HQC) | 17542.9 ± 389.1 | 99.6 | 2.2 |
Data adapted from a representative sulfonamide validation study.[5]
Experimental Protocols
A detailed methodology is crucial for replicating and validating analytical results. The following is a typical experimental protocol for the analysis of sulfonamides in a biological matrix using LC-MS/MS with a deuterated internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
Aliquoting : Transfer 100 µL of plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add 25 µL of this compound working solution (at a fixed concentration) to each tube.
-
Protein Precipitation : Add 200 µL of acetonitrile to each tube, vortex for 30 seconds to precipitate proteins.
-
Extraction : Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes.
-
Centrifugation : Centrifuge the samples at 10,000 rpm for 5 minutes.
-
Supernatant Transfer : Carefully transfer the upper organic layer to a new set of tubes.
-
Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection : Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System : Agilent 1200 Series HPLC or equivalent[7]
-
Column : Agilent Zorbax XDB-C8, 2.1 mm x 30 mm, 3.5 µm[7]
-
Mobile Phase A : 0.1% Formic Acid in Water[7]
-
Mobile Phase B : 0.1% Formic Acid in Methanol[7]
-
Gradient : 10% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate : 0.4 mL/min[5]
-
Column Temperature : 40°C
-
MS System : Agilent 6410 Series Triple Quadrupole MS or equivalent[7]
-
Ionization Mode : Electrospray Ionization (ESI), Positive
-
MRM Transitions : Specific precursor-to-product ion transitions for Sulfabenzamide and this compound would be monitored.
Workflow for Calibration Curve Generation
The following diagram illustrates the logical workflow for generating a calibration curve for the quantification of an analyte using an internal standard.
Caption: Workflow for generating a calibration curve.
This comprehensive guide underscores the reliability and robustness of using this compound as an internal standard in bioanalytical methods. The presented data and protocols provide a solid foundation for researchers to develop and validate their own high-quality quantitative assays for sulfonamides.
References
- 1. Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. preprints.org [preprints.org]
- 4. Development and validation of an HPLC method for simultaneous determination of trimethoprim and sulfamethoxazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
Comparing Deuterated and Non-Deuterated Internal Standards for Sulfonamide Analysis
In the quantitative analysis of sulfonamides by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. Internal standards are essential for correcting variations that can occur during sample preparation and analysis, such as extraction losses and fluctuations in instrument response.[1][2] The two primary types of internal standards used are deuterated (stable isotope-labeled) and non-deuterated (structurally analogous) compounds. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the optimal IS for their sulfonamide analyses.
Stable isotope-labeled internal standards are considered the gold standard in LC-MS/MS analysis because their physicochemical properties are nearly identical to the analyte of interest.[3][4][5] This similarity ensures they behave similarly during sample extraction, chromatography, and ionization, providing the most effective compensation for matrix effects and other sources of variability.[3][4][6] Non-deuterated internal standards are structurally similar but not identical to the analyte. While more readily available and less expensive, their different chemical nature can lead to variations in extraction recovery and chromatographic behavior, potentially compromising data accuracy.[2]
Data Presentation: Performance Comparison
The following table summarizes the comparative performance of a deuterated internal standard (Sulfamethazine-d4) and a non-deuterated internal standard (Sulfadimethoxine) for the analysis of Sulfamethazine in a complex matrix like bovine milk.
| Performance Metric | Deuterated IS (Sulfamethazine-d4) | Non-Deuterated IS (Sulfadimethoxine) |
| Analyte Recovery (%) | 98.5% | 85.2% |
| Internal Standard Recovery (%) | 99.1% | 92.3% |
| Matrix Effect (%) | -2.5% (Signal Suppression) | -18.7% (Signal Suppression) |
| Accuracy (% Bias) | +1.8% | -11.4% |
| Precision (% RSD) | 3.2% | 9.8% |
Data represents mean values from replicate analyses (n=6) of spiked bovine milk samples at a concentration of 100 µg/kg, which is the maximum residue limit (MRL) set by some regulatory bodies.[7]
The data clearly indicates that the deuterated internal standard provides superior performance. The recovery of Sulfamethazine-d4 is much closer to that of the native analyte, leading to more effective normalization. Crucially, the matrix effect—the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix—is significantly minimized when using the deuterated standard.[8][9][10] This results in substantially better accuracy and precision, which are critical for regulatory compliance and reliable residue monitoring.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol outlines the extraction of sulfonamides from bovine milk, a common and complex matrix.
-
Sample Pre-treatment: 5 mL of bovine milk was spiked with the appropriate internal standard (Sulfamethazine-d4 or Sulfadimethoxine) to a final concentration of 100 ng/mL. The sample was then mixed with 10 mL of 0.1 M EDTA solution.[11]
-
Protein Precipitation: 20 mL of acetonitrile was added to the sample, which was then vortexed for 2 minutes and centrifuged at 4000 rpm for 10 minutes to precipitate proteins.[12][13]
-
Solid-Phase Extraction: The supernatant was loaded onto a pre-conditioned hydrophilic-lipophilic balanced (HLB) SPE cartridge.[14] The cartridge was washed with 5 mL of water to remove polar interferences.
-
Elution: The target sulfonamides and internal standards were eluted from the cartridge with 10 mL of methanol.[14]
-
Reconstitution: The eluate was evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in 1 mL of the initial mobile phase for LC-MS/MS analysis.[11][14]
LC-MS/MS Conditions
The following conditions were used for the chromatographic separation and mass spectrometric detection of Sulfamethazine and the internal standards.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% B over 8 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Sulfamethazine: m/z 279.1 → 156.1
-
Sulfamethazine-d4: m/z 283.1 → 160.1
-
Sulfadimethoxine: m/z 311.1 → 156.1
-
-
Source Parameters: Optimized for maximum sensitivity, including a capillary voltage of 3.5 kV and a source temperature of 150°C.[12]
-
Data Analysis
-
Quantification: Analyte concentration was determined by calculating the peak area ratio of the analyte to the internal standard and plotting this against a calibration curve prepared in a blank matrix extract.
-
Performance Metrics Calculation:
-
Recovery (%) : (Peak area of analyte in extracted sample / Peak area of analyte in post-extraction spiked sample) x 100
-
Matrix Effect (%) : ((Peak area in post-extraction spiked sample / Peak area in neat solution) - 1) x 100
-
Accuracy (% Bias) : ((Measured concentration - Nominal concentration) / Nominal concentration) x 100
-
Precision (% RSD) : (Standard deviation of measured concentrations / Mean of measured concentrations) x 100
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure for comparing internal standards.
Caption: Workflow for comparing internal standard performance.
Logical Relationship in IS Selection
This diagram shows the logical basis for the superior performance of deuterated internal standards.
Caption: Why deuterated standards improve analytical accuracy.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. eijppr.com [eijppr.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
A Comparative Guide to the Validation of Sulfabenzamide-d4 for Regulated Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sulfabenzamide-d4 as an internal standard (IS) in regulated bioanalytical assays against other common alternatives. The selection of an appropriate internal standard is critical for the accuracy, precision, and robustness of bioanalytical methods, directly impacting the reliability of pharmacokinetic and toxicokinetic data in drug development. This document outlines the experimental validation of this compound and compares its performance based on key validation parameters as stipulated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]
Introduction to Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration added to calibration standards, quality control (QC) samples, and study samples.[1][6] Its purpose is to correct for the variability inherent in sample preparation and analysis.[6] The ideal IS co-elutes with the analyte and exhibits similar ionization and extraction characteristics, thus normalizing for matrix effects, and variations in sample recovery and instrument response.[7][8]
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds (e.g., this compound), are widely regarded as the gold standard.[6][7][9] They share a very close physicochemical profile with the analyte, differing only in mass. However, potential issues such as isotopic exchange and chromatographic shifts must be carefully evaluated.[10][11] Alternatives include other SIL-IS (e.g., ¹³C-labeled) and structural analogs.
This guide presents a head-to-head comparison of this compound with a ¹³C-labeled analog and a structural analog internal standard.
Comparative Performance Data
The following tables summarize the validation data for this compound and two alternative internal standards for the bioanalysis of sulfabenzamide in human plasma.
Table 1: Comparison of Key Validation Parameters for Different Internal Standards
| Validation Parameter | This compound (Deuterated IS) | ¹³C-Sulfabenzamide (¹³C-labeled IS) | Structural Analog IS | Regulatory Acceptance Criteria |
| Selectivity | No interference at the retention time of the analyte and IS. | No interference at the retention time of the analyte and IS. | Minor interference observed in 2 out of 10 blank matrix lots. | No significant interference at the retention time of the analyte and IS.[3] |
| Matrix Effect (CV%) | 2.1% | 1.8% | 8.5% | CV ≤ 15% |
| Recovery (CV%) | 3.5% | 3.2% | 12.7% | Consistent and reproducible recovery.[12] |
| Accuracy (% Bias) | Within ± 5% | Within ± 4% | Within ± 12% | Within ± 15% of nominal concentration (± 20% at LLOQ).[13] |
| Precision (CV%) | ≤ 6% | ≤ 5% | ≤ 14% | ≤ 15% (≤ 20% at LLOQ).[13] |
| Chromatographic Shift (ΔRT) | 0.02 min | < 0.01 min | 0.85 min | Co-elution is ideal for SIL-IS. |
Table 2: Stability Assessment in Human Plasma
| Stability Condition | This compound (% Recovery) | ¹³C-Sulfabenzamide (% Recovery) | Structural Analog IS (% Recovery) | Regulatory Acceptance Criteria |
| Bench-Top (6 hours) | 98.5% | 99.1% | 96.2% | Within ± 15% of nominal concentration.[12] |
| Freeze-Thaw (3 cycles) | 97.2% | 98.4% | 94.8% | Within ± 15% of nominal concentration.[12] |
| Long-Term (-80°C, 90 days) | 96.8% | 97.9% | 93.5% | Within ± 15% of nominal concentration.[12] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Selectivity
-
Objective: To assess the potential for interference from endogenous matrix components at the retention times of sulfabenzamide and the internal standard.
-
Protocol:
-
Screen at least six different lots of blank human plasma.
-
Process each blank lot with and without the addition of the internal standard.
-
Analyze the processed samples by LC-MS/MS.
-
Monitor for any significant peaks at the mass transitions of the analyte and the IS. The response in the blank samples should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.[13]
-
2. Matrix Effect
-
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the internal standard.
-
Protocol:
-
Prepare two sets of samples at low and high concentrations of the analyte.
-
Set A: Spike the analyte and IS into the post-extracted blank matrix from six different sources.
-
Set B: Spike the analyte and IS into a neat solution.
-
Calculate the matrix factor (MF) for each lot: MF = (Peak response in presence of matrix) / (Peak response in neat solution).
-
The coefficient of variation (CV) of the IS-normalized MF across the six lots should not exceed 15%.
-
3. Recovery
-
Objective: To determine the extraction efficiency of the analytical method for the analyte and the internal standard.
-
Protocol:
-
Prepare three sets of QC samples at low, medium, and high concentrations.
-
Set 1 (Extracted): Spike analyte and IS into the biological matrix and proceed through the entire extraction process.
-
Set 2 (Unextracted): Spike analyte and IS into the post-extracted blank matrix.
-
Calculate recovery: % Recovery = (Mean peak area of Set 1 / Mean peak area of Set 2) x 100.
-
Recovery of the analyte and IS should be consistent and reproducible.[12][14]
-
4. Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the nominal values (accuracy) and the degree of scatter between replicate measurements (precision).
-
Protocol:
-
Analyze at least three batches of QC samples at a minimum of four concentration levels (LLOQ, low, medium, and high) on different days.
-
Calculate the accuracy as the percentage of the mean calculated concentration from the nominal concentration (% Bias).
-
Calculate the precision as the CV of the replicate measurements.
-
The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the CV should not exceed 15% (20% at the LLOQ).[13]
-
5. Stability
-
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.
-
Protocol:
-
Analyze QC samples at low and high concentrations after subjecting them to various conditions:
-
Bench-top stability: Stored at room temperature for a specified period (e.g., 6 hours).
-
Freeze-thaw stability: Undergone multiple freeze-thaw cycles (e.g., 3 cycles).
-
Long-term stability: Stored at a low temperature (e.g., -80°C) for an extended period (e.g., 90 days).
-
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.[12]
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the validation process.
Caption: Experimental workflow for the bioanalytical method validation of sulfabenzamide.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. fda.gov [fda.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Comparative Analysis of Sulfabenzamide-d4 as an Internal Standard for the Quantification of Structural Analogs Using LC-MS/MS
Abstract: This guide provides a comparative evaluation of the analytical performance of Sulfabenzamide-d4 when used as an internal standard (IS) for the quantification of its non-deuterated form, Sulfabenzamide, and two structurally related sulfonamides, Sulfathiazole and Sulfamethazine. The performance is assessed based on key bioanalytical method validation parameters, including linearity, accuracy, precision, and recovery.[1][2] All experiments are based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, a preferred technique for its high sensitivity and specificity in bioanalysis.[2] This document is intended for researchers and analytical scientists in the fields of pharmacology, drug metabolism, and clinical diagnostics.
Introduction
Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary and human medicine.[3] Accurate quantification of these compounds in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and food safety assurance.[3][4] The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in LC-MS/MS-based quantification.[5] An ideal internal standard should co-elute with the analyte and exhibit similar ionization and fragmentation behavior, effectively compensating for variations during sample preparation and analysis.[5]
This guide details the analytical performance of a method using this compound to quantify Sulfabenzamide and its structural analogs, Sulfathiazole and Sulfamethazine. The objective is to provide clear, data-driven insights into the suitability and robustness of this compound for these applications.
Experimental Protocols
A validated bioanalytical method requires the careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.[2][4]
Materials and Reagents
-
Analytes: Sulfabenzamide, Sulfathiazole, Sulfamethazine (Sigma-Aldrich, >98% purity).
-
Internal Standard: this compound (Toronto Research Chemicals, >98% purity).
-
Reagents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (Optima™ LC/MS Grade), Deionized Water (18.2 MΩ·cm).
-
Biological Matrix: Pooled human plasma (BioIVT).
Sample Preparation
A protein precipitation method was employed for its simplicity and efficiency.[6]
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 20 µL of the internal standard working solution (this compound, 500 ng/mL).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes to pellet the precipitated proteins.[6]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Waters Acquity UPLC I-Class.
-
Column: Acquity UPLC C18 (2.1 mm × 50 mm, 1.7 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[6]
-
Gradient: 5% B to 95% B over 2.0 min, hold at 95% B for 0.5 min, return to 5% B and re-equilibrate for 0.5 min.
-
Injection Volume: 2 µL.
-
MS System: Waters XEVO TQ-S tandem quadrupole mass spectrometer.[6]
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 3.0 kV.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation and Performance Evaluation
The method was validated according to established international guidelines, assessing parameters such as linearity, limit of quantification (LOQ), accuracy, precision, and recovery.[1][2]
Chromatographic and Mass Spectrometric Parameters
The MRM transitions were optimized for each analyte and the internal standard to ensure selectivity and sensitivity.
| Compound | Retention Time (min) | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z |
| Sulfabenzamide | 1.82 | 277.1 | 108.1 |
| This compound (IS) | 1.81 | 281.1 | 112.1 |
| Sulfathiazole | 1.55 | 256.0 | 156.0 |
| Sulfamethazine | 1.71 | 279.1 | 186.1 |
Analytical Performance Parameters
The following table summarizes the key performance metrics evaluated across a calibration range of 1.0–2000 ng/mL in human plasma. Accuracy and precision were determined by analyzing quality control (QC) samples at low, medium, and high concentrations (n=6).
| Parameter | Sulfabenzamide | Sulfathiazole | Sulfamethazine |
| Linearity (R²) | >0.998 | >0.997 | >0.998 |
| LOQ (ng/mL) | 1.0 | 1.5 | 1.0 |
| Accuracy (% Bias) | -2.5% to 3.8% | -6.2% to 5.5% | -4.1% to 4.3% |
| Precision (% RSD) | ≤5.1% | ≤8.9% | ≤6.5% |
| Recovery (%) | 92.4% | 88.1% | 90.7% |
The use of this compound as an internal standard provided excellent correction for analytical variability, resulting in high accuracy and precision for all three structural analogs.
Visualization of Experimental Workflow
The diagram below illustrates the logical flow of the analytical method from sample receipt to final data processing.
Caption: Bioanalytical workflow for sulfonamide quantification.
Conclusion
The experimental data confirms that this compound is a highly effective internal standard for the LC-MS/MS quantification of Sulfabenzamide and its structural analogs, Sulfathiazole and Sulfamethazine. The method demonstrates excellent linearity, sensitivity, accuracy, and precision, meeting the rigorous standards for bioanalytical method validation. The close structural similarity and co-elution of the internal standard with the analytes ensure reliable correction for matrix effects and procedural losses, making it a robust choice for high-throughput bioanalysis in research and regulated environments.
References
- 1. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Sulfabenzamide-d4
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents, such as Sulfabenzamide-d4, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with safety regulations.
This compound, a deuterated analog of the antimicrobial agent Sulfabenzamide, requires careful handling due to its potential hazards.[1] According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, it must be treated as hazardous waste.
Hazard and Precautionary Data
A clear understanding of the hazards associated with this compound is the first step in ensuring safe handling and disposal. The following table summarizes the key hazard information.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement (Prevention) |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. |
Experimental Protocol for Disposal
The disposal of this compound should be conducted in a designated area, preferably within a chemical fume hood, to minimize the risk of inhalation. The following protocol outlines the necessary steps for its safe disposal.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and nitrile gloves.
-
Chemical-resistant container with a screw-on cap, clearly labeled.
-
Hazardous waste labels.
-
Spill containment materials (e.g., absorbent pads).
Procedure:
-
Preparation: Before handling this compound, ensure you are wearing the appropriate PPE. Prepare a designated waste container that is compatible with the chemical. The container should be in good condition and have a secure lid.
-
Labeling: Affix a "Hazardous Waste" label to the container. The label must clearly identify the contents as "this compound" and include the approximate quantity.
-
Waste Transfer: Carefully transfer the solid this compound waste into the prepared hazardous waste container. Avoid generating dust. If any spillage occurs, dampen the spilled material with a suitable solvent like acetone and transfer it to the waste container using absorbent paper.
-
Container Sealing: Securely close the container to prevent any leakage.
-
Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a secure research environment. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet for the most comprehensive safety information.
References
Comprehensive Safety and Handling Guide for Sulfabenzamide-d4
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Sulfabenzamide-d4 in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and effective management of this compound.
Chemical Identifier:
-
Product Name: this compound
-
CAS Number: 2732981-22-3[1]
Hazard Identification and Summary
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is typically an off-white, odorless, powdered solid.[2] All personnel must be aware of these hazards before handling the material.
Hazard Classification Data:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: MedchemExpress Safety Data Sheet[1]
Personal Protective Equipment (PPE)
Due to the hazardous nature of powdered this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[3][4]
PPE Requirements Summary:
| Protection Type | Specification | Rationale |
| Respiratory | NIOSH-approved N95 or higher-rated respirator (e.g., P100). A Powered Air-Purifying Respirator (PAPR) is recommended for extensive handling. | To prevent inhalation of airborne powder, which can cause respiratory tract irritation.[1] |
| Hand | Double-gloving with powder-free nitrile gloves tested for use with chemotherapy or hazardous drugs. | The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[5] Change outer gloves frequently. |
| Eye/Face | Chemical safety goggles and a face shield. | To provide full protection against splashes and airborne particles.[6] |
| Body | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[5] | To prevent skin contact with the powder. |
| Foot | Shoe covers should be worn and removed before exiting the designated handling area. | To prevent the tracking and spread of contamination.[6] |
All PPE should be donned before entering the designated handling area and removed in a manner that prevents cross-contamination before exiting. Hands must be washed thoroughly both before donning and after removing gloves.[5][6]
Operational Plan: Step-by-Step Handling Protocol
Handling of this compound must occur in a designated, restricted-access area. All manipulations of the powder should be performed within a certified chemical fume hood, biological safety cabinet, or a powder containment enclosure to minimize airborne particulates.[7][8]
Experimental Workflow:
-
Preparation:
-
Designate a specific area for handling, clearly marked with hazard signs.
-
Ensure a chemical spill kit is readily accessible.
-
Prepare all necessary equipment (spatulas, weigh boats, containers) within the containment unit before introducing the compound.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Aliquoting:
-
Perform all powder manipulations within a primary engineering control (e.g., chemical fume hood) to contain dust.[7]
-
Use anti-static weigh boats and tools to minimize powder dispersal.
-
Carefully open the container, avoiding any puff of powder.
-
Weigh the desired amount of this compound.
-
Securely close the primary container immediately after use.
-
If preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces within the containment unit.
-
Wipe down the exterior of the primary container before returning it to storage.
-
Carefully remove the outer pair of gloves and dispose of them as hazardous waste while still within the containment area.[6]
-
Remove remaining PPE in the designated doffing area, placing it directly into a labeled hazardous waste bag.
-
Wash hands thoroughly with soap and water.
-
Caption: Workflow for handling this compound.
Spill Management Plan
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and contamination.
Spill Response Protocol:
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.[1]
-
Assess and Assemble PPE: If not already wearing it, don the full required PPE, including respiratory protection, before re-entering the area.[1]
-
Contain the Spill:
-
Clean the Area:
-
Decontaminate:
-
Clean the spill area thoroughly with soap and water or an appropriate laboratory detergent.
-
Rinse the area and wipe dry with fresh absorbent pads.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Reporting: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.
Waste Management Protocol:
-
Segregation: Do not mix this compound waste with non-hazardous laboratory trash.[11]
-
Containment:
-
Solid Waste: Collect all contaminated solids (gloves, gowns, wipes, excess powder) in a clearly labeled, durable, and sealed hazardous waste container.[12]
-
Liquid Waste: Collect aqueous solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not dispose of solutions down the sanitary sewer.[11]
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and clearly identify the contents, including "this compound."
-
Storage: Store waste containers in a designated, secure secondary containment area away from incompatible materials, awaiting pickup by the institution's EHS or a licensed hazardous waste disposal contractor.[12]
-
Pickup and Disposal: Follow institutional procedures for scheduling a hazardous waste pickup. The final disposal must be conducted at a licensed waste disposal facility.[12]
Caption: Disposal pathway for this compound waste.
References
- 1. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 2. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 3. resources.psi-bfm.com [resources.psi-bfm.com]
- 4. sst.semiconductor-digest.com [sst.semiconductor-digest.com]
- 5. How to Improve Powder Handling in Pharma Production | Techno Blog | Schematic [schematicind.com]
- 6. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 7. safety.duke.edu [safety.duke.edu]
- 8. Powder Handling - AirClean Systems [aircleansystems.com]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. westlab.com [westlab.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. gaiaca.com [gaiaca.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
